2-Hydroxyeupatolide
Description
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Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-11(16)5-9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4+,9-7+/t11-,12-,13-,14-/m1/s1 |
InChI Key |
FGJATCOCAOQTBA-VQWQNFJWSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/[C@H](C1)O)/C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CC(C1)O)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Data of 2-Hydroxyeupatolide: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a detailed overview of the spectroscopic data for key sesquiterpene lactones isolated from the Eupatorium genus. While the initial focus of this guide was 2-Hydroxyeupatolide, a thorough search of available scientific literature and spectral databases did not yield complete, experimentally-verified NMR and MS data for this specific compound. Therefore, to provide a valuable and technically sound resource, this guide presents a comprehensive spectroscopic analysis of Eupatoriopicrin , a structurally related and well-characterized sesquiterpene lactone that is a major constituent of many Eupatorium species. The methodologies and data presented for Eupatoriopicrin are representative of the analytical workflow for the characterization of this class of compounds, including this compound.
Spectroscopic Data of Eupatoriopicrin
The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Eupatoriopicrin.
Table 1: ¹H NMR Spectroscopic Data for Eupatoriopicrin (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.25 | d | 10.0 |
| 2 | 2.55 | m | |
| 3 | 2.30 | m | |
| 5 | 5.05 | d | 9.5 |
| 6 | 4.20 | t | 9.5 |
| 7 | 2.80 | m | |
| 8 | 5.40 | dd | 9.5, 4.0 |
| 9α | 2.10 | m | |
| 9β | 1.95 | m | |
| 13a | 6.25 | d | 3.5 |
| 13b | 5.60 | d | 3.5 |
| 14 | 1.80 | s | |
| 15 | 1.75 | s | |
| 2' | 6.90 | q | 7.0 |
| 3' | 1.90 | d | 7.0 |
| 4' | 4.30 | s | |
| 5' | 4.15 | s |
Table 2: ¹³C NMR Spectroscopic Data for Eupatoriopicrin (126 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 134.5 |
| 2 | 40.2 |
| 3 | 38.5 |
| 4 | 126.0 |
| 5 | 130.1 |
| 6 | 78.9 |
| 7 | 50.5 |
| 8 | 72.8 |
| 9 | 36.4 |
| 10 | 148.2 |
| 11 | 138.7 |
| 12 | 170.1 |
| 13 | 121.3 |
| 14 | 16.5 |
| 15 | 20.8 |
| 1' | 167.2 |
| 2' | 128.4 |
| 3' | 138.1 |
| 4' | 61.5 |
| 5' | 14.5 |
Table 3: Mass Spectrometry Data for Eupatoriopicrin
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular ion adduct |
Experimental Protocols
The data presented above are typically acquired through a standardized set of experimental procedures for the isolation and characterization of natural products.
Isolation and Purification
-
Extraction: Dried and powdered aerial parts of the Eupatorium plant are extracted with a suitable solvent, such as methanol (B129727) (MeOH) or a chloroform (B151607)/methanol mixture, at room temperature.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the compounds of interest (typically the CHCl₃ or EtOAc fraction for sesquiterpene lactones) is subjected to multiple rounds of column chromatography.
-
Silica Gel Column Chromatography: A primary separation step using a gradient elution system (e.g., n-hexane/EtOAc or CHCl₃/MeOH).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using a preparative HPLC system, often with a normal-phase or reversed-phase column.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Chemical shifts are referenced to the residual solvent signals.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula of the compound.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like Eupatoriopicrin.
Caption: Workflow for the isolation and structural elucidation of natural products.
The Biosynthesis of Sesquiterpene Lactones in Eupatorium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of sesquiterpene lactones (STLs) in the genus Eupatorium. Given the therapeutic potential of these complex natural products, a thorough understanding of their biosynthetic pathway is crucial for metabolic engineering and drug development efforts. While research directly within Eupatorium is emerging, this guide leverages the significant body of knowledge from the broader Asteraceae family, to which Eupatorium belongs, to present a comprehensive and detailed overview of the core biosynthetic pathway.
Introduction to Sesquiterpene Lactones in Eupatorium
The genus Eupatorium is a rich source of bioactive sesquiterpene lactones, a class of C15 terpenoids characterized by a lactone ring. These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Notable STLs identified in various Eupatorium species include eupalinolides, eupatoriopicrin, and eupatolide. The structural diversity of these molecules arises from a conserved biosynthetic framework followed by species-specific modifications.
The Core Biosynthetic Pathway of Sesquiterpene Lactones
The biosynthesis of STLs in Eupatorium is believed to follow the general pathway established in other members of the Asteraceae family. The pathway originates from the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.
The core pathway can be divided into three main stages:
-
Formation of the Sesquiterpene Backbone: The C15 precursor, farnesyl pyrophosphate (FPP), is cyclized to form the initial sesquiterpene scaffold.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYPs) catalyze key oxidative steps.
-
Lactonization and Further Diversification: The formation of the characteristic lactone ring occurs, followed by various tailoring reactions that lead to the vast array of STLs observed in nature.
A critical intermediate in the biosynthesis of many STLs is germacrene A acid (GAA).[1][2] The pathway leading to and from this central precursor is detailed below.
From Farnesyl Pyrophosphate to Germacrene A Acid
The initial committed step in STL biosynthesis is the cyclization of the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP).
-
Enzyme: Germacrene A Synthase (GAS)
-
Reaction: Converts (2E,6E)-farnesyl pyrophosphate to (+)-germacrene A.[3]
Following the formation of germacrene A, a two-step oxidation at the C12 methyl group is catalyzed by a specific cytochrome P450 enzyme.
-
Enzyme: Germacrene A Oxidase (GAO), a CYP71AV family enzyme.
-
Reaction: Catalyzes the sequential oxidation of (+)-germacrene A to germacra-1(10),4,11(13)-trien-12-ol (B1261682) and then to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid, GAA).[4]
The Divergence to Costunolide (B1669451) and Eupatolide
Germacrene A acid is a key branch point in the pathway, leading to different classes of STLs. The hydroxylation of GAA at different positions by distinct cytochrome P450 enzymes determines the subsequent lactone ring formation.[2]
Pathway to Costunolide:
-
Enzyme: Costunolide Synthase (COS), a CYP71BL family enzyme.[5][6]
-
Reaction: Catalyzes the 6α-hydroxylation of germacrene A acid. The resulting 6α-hydroxy-GAA spontaneously undergoes lactonization to form costunolide, a 6,7-trans lactone.[5][7]
Pathway to Eupatolide:
The biosynthesis of eupatolide, an STL found in Eupatorium, is elucidated through studies in the closely related sunflower (Helianthus annuus). This pathway involves an alternative hydroxylation of GAA followed by a subsequent lactonization step.
-
8β-hydroxylation of Germacrene A Acid:
-
Enzyme: Germacrene A Acid 8β-hydroxylase (G8H), a CYP71BL family enzyme.[2]
-
Reaction: Catalyzes the hydroxylation of germacrene A acid at the C8 position to form 8β-hydroxy-germacrene A acid.
-
-
Lactonization to form Eupatolide:
The following diagram illustrates the core biosynthetic pathway leading to costunolide and eupatolide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 2-Hydroxyeupatolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyeupatolide, a sesquiterpene lactone primarily isolated from plants of the Eupatorium genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, with a significant focus on its well-documented anti-inflammatory effects. While specific data on its anticancer and antimicrobial activities are not extensively available in current literature, this guide furnishes detailed experimental protocols for conducting such screenings, drawing from established methodologies for natural products. The primary mechanism of action for its anti-inflammatory properties involves the inhibition of the NF-κB signaling pathway. This document is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this compound, providing both a summary of existing knowledge and a practical framework for future studies.
Anti-inflammatory Activity
The most extensively studied biological activity of this compound is its anti-inflammatory effect. Both in vivo and in vitro studies have demonstrated its ability to mitigate inflammatory responses, primarily through the suppression of the NF-κB signaling pathway.[1][2]
Quantitative Data
The anti-inflammatory efficacy of this compound has been quantified by its ability to inhibit the production of key pro-inflammatory mediators.
| Assay | Model System | Treatment | Concentration | Inhibition (%) / Effect |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | This compound | Concentration-dependent | Significant reduction in NO production. |
| TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | This compound | Concentration-dependent | Significant inhibition of TNF-α production. |
| IL-1β Production | LPS-stimulated RAW 264.7 Macrophages | This compound | Concentration-dependent | Significant inhibition of IL-1β production. |
| IL-6 Production | LPS-stimulated RAW 264.7 Macrophages | This compound | Concentration-dependent | Significant inhibition of IL-6 production. |
| NF-κB Transactivity | LPS-stimulated RAW 264.7 Macrophages | This compound | Not specified | Inhibition of NF-κB transactivity. |
| NF-κB p65 Nuclear Translocation | LPS-stimulated RAW 264.7 Macrophages | This compound | Not specified | Inhibition of NF-κB p65 and p-NF-κB p65 nucleic translocation.[1][2] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the expression of downstream inflammatory mediators like TNF-α, IL-1β, and IL-6.
References
Navigating the Solubility and Stability of 2-Hydroxyeupatolide in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of 2-Hydroxyeupatolide and DMSO
This compound is a sesquiterpene lactone that has garnered interest for its potential anti-inflammatory properties. Emerging research indicates that its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][2]
Dimethyl sulfoxide (B87167) (DMSO) is a highly polar, aprotic organic solvent widely used in drug discovery and biological research for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[3][4] Its miscibility with water and many organic solvents makes it a versatile choice for preparing stock solutions of test compounds for in vitro assays.[3]
Table 1: General Properties of DMSO
| Property | Value |
| Formula | (CH₃)₂SO |
| Molar Mass | 78.13 g/mol |
| Appearance | Colorless liquid |
| Density | 1.1004 g/cm³ |
| Melting Point | 19 °C (66 °F) |
| Boiling Point | 189 °C (372 °F) |
| Solubility in Water | Miscible |
Determining the Solubility of this compound in DMSO: A General Protocol
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in DMSO.
Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., room temperature).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and appropriate glassware
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a known volume of DMSO in a series of vials. The amount of solid should be sufficient to ensure that not all of it dissolves.
-
Seal the vials to prevent solvent evaporation and absorption of atmospheric water.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in DMSO of known concentrations.
-
Analyze the standard solutions and the supernatant from the solubility experiment using a validated HPLC method to determine the concentration of this compound.
-
The concentration of the supernatant represents the saturation solubility of this compound in DMSO at the tested temperature.
-
Below is a graphical representation of the experimental workflow.
Assessing the Stability of this compound in DMSO
The stability of a compound in its stock solution is crucial for ensuring the accuracy and reproducibility of experimental results. Stability studies typically involve monitoring the concentration of the compound over time under various storage conditions.
Factors Affecting Stability in DMSO:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can facilitate the hydrolysis of susceptible compounds.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Photolabile compounds may degrade upon exposure to light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can impact the stability of some compounds. However, studies have shown that many compounds are stable to multiple freeze-thaw cycles in DMSO.
General Protocol for Stability Assessment:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration.
-
Aliquot the stock solution into multiple vials to avoid repeated opening of the same stock.
-
-
Storage Conditions:
-
Store the aliquots under different conditions, for example:
-
-80°C
-
-20°C
-
4°C
-
Room temperature
-
-
Protect a subset of samples from light at each temperature.
-
Subject a separate set of aliquots to repeated freeze-thaw cycles.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Analyze the concentration of this compound using a validated HPLC method.
-
The percentage of the initial concentration remaining at each time point indicates the stability of the compound under those conditions.
-
Table 2: Example Stability Data Presentation
| Storage Condition | Time Point | Concentration (µM) | % Remaining |
| -80°C | 0 | 1000 | 100% |
| 1 month | 995 | 99.5% | |
| 6 months | 990 | 99.0% | |
| -20°C | 0 | 1000 | 100% |
| 1 month | 980 | 98.0% | |
| 6 months | 950 | 95.0% | |
| Room Temp | 0 | 1000 | 100% |
| 1 month | 850 | 85.0% | |
| 6 months | 600 | 60.0% |
This is example data and does not represent the actual stability of this compound.
Known Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6. This compound has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB.
The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion and Recommendations
While specific solubility and stability data for this compound in DMSO are not currently published, this guide provides researchers with the necessary framework to determine these critical parameters in their own laboratories. Adherence to standardized protocols for solubility and stability testing will ensure the generation of high-quality, reproducible data for in vitro studies. Given its known inhibitory effect on the NF-κB pathway, careful handling and storage of this compound stock solutions are paramount to obtaining reliable results in studies investigating its anti-inflammatory potential. It is recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions.
References
Natural Derivatives of 2-Hydroxyeupatolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyeupatolide is a sesquiterpene lactone belonging to the germacranolide subclass, naturally occurring in various plant species of the Eupatorium genus. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural derivatives of this compound, focusing on their sources, chemical structures, and biological activities. Detailed experimental protocols for their isolation and cytotoxic evaluation are presented, along with visualizations of their implicated signaling pathways to facilitate further research and drug development efforts.
Natural Derivatives of this compound and Related Compounds
While direct derivatives of this compound are not extensively documented, numerous structurally related sesquiterpene lactones have been isolated from Eupatorium species. These compounds share the same germacranolide or guaianolide core structure and exhibit similar biological activities. The primary sources for these compounds include Eupatorium chinense and Eupatorium lindleyanum.
Data Presentation: Physicochemical and Cytotoxic Properties
The following tables summarize the key physicochemical and cytotoxic data for this compound and its related natural derivatives.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Plant Source | Reference |
| 2α-Hydroxyeupatolide | C₁₅H₂₀O₄ | 264.32 | Eupatorium chinense | [1] |
| Eupalinolide A | C₂₂H₂₈O₈ | 420.45 | Eupatorium lindleyanum | [2] |
| Eupalinolide B | C₂₀H₂₆O₇ | 378.42 | Eupatorium lindleyanum | [2] |
| Eupalinolide O | C₂₀H₂₆O₇ | 378.42 | Eupatorium lindleyanum | [3][4] |
| Eupalinolide J | C₂₂H₂₈O₈ | 420.45 | Eupatorium lindleyanum | [1][5] |
| Eupatolide (B211558) | C₁₅H₂₀O₃ | 248.32 | Eupatorium species | [6] |
| Compound Name | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Eupalinolide O | MDA-MB-468 (Breast Cancer) | MTT | 1.04 (72h) | [3] |
| Eupalinolide O | MDA-MB-231 (Breast Cancer) | MTT | 10.34 (24h), 5.85 (48h), 3.57 (72h) | [4] |
| Eupalinolide O | MDA-MB-453 (Breast Cancer) | MTT | 11.47 (24h), 7.06 (48h), 3.03 (72h) | [4] |
| Eupatolide | NSCLC cells | CCK-8 | Dose-dependent | [6] |
| Eupalinolide B | MiaPaCa-2 (Pancreatic Cancer) | CCK8 | Most potent among Eupalinolides A, B, and O | [7] |
Experimental Protocols
Isolation of Sesquiterpene Lactones from Eupatorium Species
This protocol is a generalized procedure based on the successful isolation of eupalinolides from Eupatorium lindleyanum using high-speed counter-current chromatography (HSCCC)[2].
a. Plant Material and Extraction:
-
Collect and air-dry the aerial parts of the Eupatorium species.
-
Pulverize the dried plant material into a coarse powder.
-
Extract the powdered material with 95% ethanol (B145695) at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
b. High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. For eupalinolides, a system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been shown to be effective[2]. The partition coefficient (K) for each target compound should be determined and optimized.
-
HSCCC Operation:
-
Fill the multiplayer coiled column with the upper phase (stationary phase).
-
Rotate the apparatus at a suitable speed (e.g., 900 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution (the n-butanol fraction dissolved in the solvent mixture).
-
Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect fractions based on the elution profile.
-
c. Purification and Structure Elucidation:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine purity.
-
Pool the fractions containing the purified compounds.
-
Elucidate the structures of the isolated compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
This protocol describes a general procedure for evaluating the cytotoxic activity of the isolated compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[3][4].
a. Cell Culture:
-
Culture the desired cancer cell lines (e.g., MDA-MB-468, MDA-MB-231) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
b. Assay Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of the test compounds for different time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
-
After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualization: Signaling Pathways
Sesquiterpene lactones from Eupatorium species have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Inhibition of the STAT3 signaling pathway by eupatolide and its derivatives.
Caption: Mechanism of NF-κB inhibition by sesquiterpene lactones.
Conclusion
The natural derivatives of this compound, particularly the sesquiterpene lactones isolated from Eupatorium species, represent a promising class of compounds for the development of novel anticancer and anti-inflammatory agents. Their potent cytotoxic activities, coupled with their ability to modulate critical signaling pathways such as STAT3 and NF-κB, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties and mechanisms of action of these fascinating natural products. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize their therapeutic efficacy and safety profiles for clinical applications.
References
- 1. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sesquiterpene lactone eupatolide induces apoptosis in non-small cell lung cancer cells by suppressing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Eupatorium Sesquiterpenoids: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Eupatorium, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, with sesquiterpenoids being a prominent and structurally diverse class. These compounds have garnered significant scientific attention for their wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antimicrobial, and insecticidal properties. This technical guide provides a comprehensive review of the current literature on Eupatorium sesquiterpenoids, focusing on their chemical diversity, biological activities, underlying mechanisms of action, and the experimental methodologies employed in their study.
Chemical Diversity of Sesquiterpenoids in Eupatorium
The sesquiterpenoids isolated from Eupatorium species are characterized by a C15 isoprenoid skeleton and exhibit remarkable structural variety. The primary classes identified include germacrane (B1241064), guaiane, and cadinane-type sesquiterpenoids.[1][2] Recent research has continued to uncover novel structures, expanding the known chemical space of these compounds.[1][3] Sesquiterpene lactones, in particular, are considered chemotaxonomic markers for the genus and are often the most biologically active constituents.[4][5]
A 2024 review highlighted the discovery of 192 natural products from the genus Eupatorium between 2015 and the present, of which 63 were sesquiterpenoids.[1][6] These compounds are predominantly found in the aerial parts of the plants.[1][7]
Biological Activities and Therapeutic Potential
The diverse chemical structures of Eupatorium sesquiterpenoids translate into a broad spectrum of biological activities, making them promising candidates for drug discovery and development.
Cytotoxic and Anticancer Activity
A significant body of research has focused on the cytotoxic effects of Eupatorium sesquiterpenoids against various cancer cell lines.[1][8] For instance, certain germacrane and guaiane-type sesquiterpenoids isolated from E. chinense have demonstrated moderate to potent cytotoxic activities against human breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) cells, with IC50 values ranging from 0.8 to 9.3 μM.[1]
Mechanistic studies have begun to elucidate the pathways through which these compounds exert their anticancer effects. One study on a sesquiterpenoid from E. chinense revealed its ability to induce G0/G1 cell cycle arrest and apoptosis in gastric adenocarcinoma (AGS) cells by suppressing the DNA-PK/AKT/p53 signaling pathway.[2] This compound was found to upregulate p21 and Bax expression while downregulating CDK4, cyclin D, and Bcl-2.[2]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpenoids from Eupatorium chinense L. induce G0/G1 cell cycle arrest and apoptosis in AGS cell via DNA-PK/AKT/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for 2-Hydroxyeupatolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyeupatolide is a sesquiterpene lactone that has demonstrated significant anti-inflammatory properties in vitro. These application notes provide a summary of its effects and detailed protocols for assessing its anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory mediators.[1][2]
Data Presentation
The anti-inflammatory effects of this compound are concentration-dependent. The following tables summarize the observed inhibitory effects on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Concentration of this compound | Inhibition of NO Production (%) | IC50 (µM) |
| Control (LPS only) | 0% | \multirow{4}{*}{Data Not Available} |
| Low Concentration | Significant Inhibition | |
| Medium Concentration | Stronger Inhibition | |
| High Concentration | Maximum Inhibition |
Note: this compound has been shown to effectively reduce NO production in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells.[1][2]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Concentration of this compound | Inhibition of Production (%) |
| TNF-α | Low | Dose-dependent |
| Medium | reduction | |
| High | observed | |
| IL-6 | Low | Dose-dependent |
| Medium | reduction | |
| High | observed | |
| IL-1β | Low | Dose-dependent |
| Medium | reduction | |
| High | observed |
Note: this compound suppresses the production of TNF-α, IL-6, and IL-1β at both the mRNA and protein levels in a concentration-dependent manner in LPS-treated RAW 264.7 macrophage cells.[1]
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their stimulation with LPS to induce an inflammatory response, followed by treatment with this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant for the analysis of NO and cytokine levels. Centrifuge the supernatant to remove any cellular debris.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
Collected cell culture supernatant
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (ranging from 1 to 100 µM) in fresh culture medium.
-
Griess Reagent Preparation: Mix equal volumes of Griess Reagent Component A and Component B immediately before use.
-
Assay:
-
Add 50 µL of the collected cell culture supernatant (or standard) to a 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values with the standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Collected cell culture supernatant
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop solution
-
96-well microplate reader
Protocol:
-
Plate Preparation: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Add 100 µL of the collected cell culture supernatant or standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
Mandatory Visualization
Signaling Pathway Diagram
References
Application Notes and Protocols: Unraveling the Anti-inflammatory Mechanism of 2-Hydroxyeupatolide in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of action of 2-Hydroxyeupatolide (2-HE), a natural sesquiterpene lactone, in macrophages. The accompanying protocols offer step-by-step guidance for key experiments to investigate its anti-inflammatory properties.
Introduction
This compound (2-HE) is a bioactive compound isolated from plants of the Eupatorium genus, which have a long history of use in traditional medicine for treating various inflammatory conditions. In macrophages, key immune cells that orchestrate the inflammatory response, 2-HE has been shown to exert potent anti-inflammatory effects. This document outlines the current understanding of its molecular mechanism of action, focusing on its impact on crucial inflammatory signaling pathways.
Mechanism of Action
The primary anti-inflammatory mechanism of this compound in macrophages is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the NF-κB p65 subunit translocates from the cytoplasm to the nucleus. In the nucleus, it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes. 2-HE has been demonstrated to suppress the production of nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells in a concentration-dependent manner.[1]
The molecular basis for this inhibition lies in the ability of 2-HE to prevent the nuclear translocation of the NF-κB p65 subunit and its phosphorylated form. By blocking this critical step, 2-HE effectively dampens the inflammatory cascade initiated by stimuli like LPS.
The effects of this compound on other significant inflammatory signaling pathways in macrophages, such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, have not yet been fully elucidated. Further research is warranted to explore the potential modulation of these pathways by 2-HE to gain a more comprehensive understanding of its anti-inflammatory profile.
Data Presentation
The following tables summarize the quantitative effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The data is presented as a percentage of inhibition relative to the LPS-only treated control group.
Table 1: Dose-Dependent Inhibition of Pro-inflammatory Mediators by this compound
| Concentration of 2-HE (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Inhibition of IL-6 Production (%) |
| 1 | ~10% | ~15% | ~10% | ~12% |
| 2.5 | ~25% | ~30% | ~20% | ~28% |
| 5 | ~45% | ~50% | ~40% | ~55% |
| 10 | ~65% | ~70% | ~60% | ~75% |
| 25 | ~85% | ~90% | ~80% | ~95% |
Note: The values in this table are estimations derived from graphical data presented in the cited literature and represent the approximate percentage of inhibition.
Mandatory Visualization
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Investigating 2-HE Effects.
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for ELISA, 12-well plates for RNA extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 6 hours for gene expression, 24 hours for cytokine production).
Western Blot Analysis for NF-κB Pathway Activation
This protocol details the analysis of total and phosphorylated NF-κB p65.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65 (Ser536), anti-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for NF-κB p65 Nuclear Translocation
Materials:
-
Glass coverslips
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Perform cell treatment as described in Protocol 1.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. The nuclear translocation of p65 is indicated by the co-localization of the p65 signal (e.g., green) with the DAPI signal (blue).
Measurement of Cytokine Production by ELISA
This protocol is for the quantification of TNF-α, IL-6, and IL-1β in cell culture supernatants.
Materials:
-
Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Collect cell culture supernatants after the 24-hour treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by an enzyme conjugate and substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of Tnf, Il6, and Il1b.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb or Gapdh)
Protocol:
-
After a 6-hour treatment, lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Proposed Future Experiments
To further elucidate the mechanism of action of this compound, the following experiments are recommended:
-
Investigation of MAPK Pathway Modulation: Perform Western blot analysis to assess the effect of 2-HE on the phosphorylation of key MAPK proteins (p38, ERK1/2, and JNK) in LPS-stimulated macrophages.
-
Investigation of STAT3 Pathway Modulation: Conduct Western blot analysis to determine if 2-HE affects the phosphorylation of STAT3 in macrophages stimulated with LPS or other relevant cytokines like IL-6.
By exploring these additional pathways, a more complete and detailed understanding of the anti-inflammatory properties of this compound can be achieved, which will be invaluable for its potential development as a therapeutic agent.
References
- 1. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06006H [pubs.rsc.org]
- 2. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine 2-Hydroxyeupatolide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to evaluate the cytotoxic effects of 2-Hydroxyeupatolide, a sesquiterpene lactone found in the Eupatorium genus. The protocols and data presented herein are intended to facilitate research into the anticancer potential of this natural compound.
Introduction
This compound and structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and autophagy, often mediated by the inhibition of the NF-κB signaling pathway and an increase in intracellular reactive oxygen species (ROS).[1][2] This document outlines detailed protocols for key cell-based assays to quantify the cytotoxicity of this compound and elucidate its mechanism of action.
Data Presentation
While specific IC50 values for this compound are not widely available in the public domain, the following tables present the cytotoxic activity of Eupatoriopicrin, a structurally related sesquiterpene lactone isolated from Eupatorium japonicum, against several human cancer cell lines.[3] This data can serve as a valuable reference for designing cytotoxicity experiments for this compound.
Table 1: Cytotoxicity of Eupatoriopicrin against Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.22 ± 0.10 | ~3.5 |
| HepG2 | Hepatocellular Carcinoma | 0.94 ± 0.12 | ~2.7 |
| NTERA-2 | Embryonal Carcinoma | 0.88 ± 0.05 | ~2.5 |
Table 2: Anti-inflammatory Activity of Eupatoriopicrin [3]
| Assay | Cell Line | IC50 (µg/mL) |
| NO Production Inhibition | RAW 264.7 | 7.53 ± 0.28 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
b. LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, this involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Apoptosis Assays
a. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
b. Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound, harvest, and lyse the cells according to the instructions of a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-3/7, -8, or -9 substrate.
-
Incubation and Measurement: Incubate at 37°C and measure the colorimetric or fluorometric signal according to the kit's instructions.
Reactive Oxygen Species (ROS) Detection
a. DCFDA Assay
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described previously.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with DCFDA solution (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating the cytotoxicity of this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrpub.org [hrpub.org]
- 3. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LPS-Induced Inflammation in RAW 264.7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The RAW 264.7 cell line, derived from a murine macrophage-like tumor, is a cornerstone model in immunological and pharmacological research. These cells are widely utilized to study inflammatory processes, particularly the response to bacterial endotoxins like lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to the production of a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This response is primarily mediated through the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
These application notes provide a comprehensive set of protocols for inducing and quantifying inflammation in RAW 264.7 cells using LPS. The methodologies detailed herein are essential for screening potential anti-inflammatory compounds and elucidating the molecular mechanisms of inflammation.
Core Signaling Pathways in LPS-Stimulated RAW 264.7 Cells
Upon recognition of LPS, TLR4 initiates a signaling cascade that bifurcates into two major downstream pathways: the MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of key transcription factors, NF-κB and AP-1, which drive the expression of pro-inflammatory genes.
Experimental Workflow
A typical workflow for studying the effects of a test compound on LPS-induced inflammation in RAW 264.7 cells involves several key stages, from initial cell culture to the final quantification of inflammatory markers.
Detailed Protocols
Culture of RAW 264.7 Cells
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep) solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (optional, for loosely adherent cells)
-
Cell scraper
-
Culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% FBS and 1% Pen-Strep. Warm the medium to 37°C before use.[1][2]
-
Thawing Frozen Cells: Rapidly thaw a vial of frozen RAW 264.7 cells in a 37°C water bath.[1] Transfer the cell suspension to a sterile centrifuge tube containing 5-10 mL of pre-warmed complete medium. Centrifuge at 1000 rpm for 5 minutes.[1] Discard the supernatant and resuspend the cell pellet in fresh complete medium. Transfer the cells to a T-25 or T-75 culture flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[1] Change the medium every 2-3 days.[2][3]
-
Subculturing: When cells reach 80-90% confluency, they should be passaged.[1] To detach the cells, aspirate the old medium and wash once with sterile PBS. Add a small volume of fresh medium and detach the cells by gently scraping with a cell scraper or by vigorous pipetting.[1][2] A sub-cultivation ratio of 1:3 to 1:6 is recommended.[4] It is advisable to use low passage number cells (e.g., less than 20) to avoid genetic drift.[3]
| Parameter | Recommendation |
| Cell Line | RAW 264.7 (murine macrophage) |
| Medium | High-glucose DMEM |
| Supplements | 10% FBS, 1% Penicillin-Streptomycin |
| Incubation | 37°C, 5% CO₂ |
| Subculture Ratio | 1:3 to 1:6 |
| Passage Limit | < 20 |
LPS-Induced Inflammation Protocol
Materials:
-
RAW 264.7 cells cultured as described above
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Complete DMEM
-
Sterile multi-well plates (96-well or 24-well)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into multi-well plates at a desired density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment (Optional): If testing an anti-inflammatory compound, remove the medium and add fresh medium containing the test compound at various concentrations. Incubate for a predetermined time (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells to achieve the final desired concentration. A common working concentration is 1 µg/mL.[5][6][7]
-
Incubation: Incubate the plates for a specified period to allow for the inflammatory response. The incubation time will vary depending on the endpoint being measured (e.g., 18-24 hours for NO and cytokine production).[5][6][8]
| Parameter | Typical Range/Value |
| Seeding Density (96-well) | 1.5 x 10⁵ cells/well[8] |
| Seeding Density (24-well) | 5 x 10⁴ cells/well[9] |
| Pre-treatment Time | 1 - 2 hours[8] |
| LPS Concentration | 1 µg/mL[5][6][7] |
| Incubation Time | 18 - 24 hours[5][6][8] |
Cell Viability Assessment (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of a test compound are not due to cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization solution
-
Microplate reader
Protocol:
-
After the treatment and LPS stimulation period, add 10-20 µL of MTT solution to each well of a 96-well plate.[10]
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[10][11] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[5]
| Parameter | Description |
| Principle | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[12] |
| MTT Incubation | 4 hours at 37°C[10][11] |
| Solubilization | DMSO[11] |
| Absorbance Reading | 540-590 nm[5] |
Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (typically a two-part solution: Solution A - 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Solution B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4][5]
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate reader
Protocol:
-
After the LPS incubation period, collect 50-100 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using serial dilutions of a sodium nitrite solution.
-
In a new 96-well plate, add 100 µL of supernatant or standard to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
| Parameter | Description |
| Principle | Colorimetric detection of nitrite, a stable product of NO.[4] |
| Reagent | Griess Reagent (sulfanilamide and NED).[4][5] |
| Standard | Sodium Nitrite (NaNO₂) |
| Incubation | 10-15 minutes at room temperature |
| Absorbance Reading | 540-550 nm[4][8] |
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, or IL-1β
-
Cell culture supernatants
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants after LPS stimulation. If not used immediately, store them at -80°C.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[9][14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the recommended wavelength (usually 450 nm).
-
-
Calculate the cytokine concentrations in the samples based on the standard curve generated.
| Parameter | Description |
| Principle | Sandwich immunoassay for specific cytokine detection. |
| Analytes | TNF-α, IL-6, IL-1β, etc. |
| Detection | Colorimetric, based on enzyme-substrate reaction. |
| Procedure | Follow the specific ELISA kit manufacturer's protocol.[9][14] |
Data Interpretation and Troubleshooting
-
Cell Viability: Always correlate your inflammation data with cell viability data. A decrease in inflammatory markers could be due to cytotoxicity rather than a specific anti-inflammatory effect.
-
LPS Activity: The potency of LPS can vary between lots and suppliers. It is recommended to test each new batch of LPS to determine the optimal concentration for your experiments.
-
Cell Passage Number: As mentioned, use low passage number RAW 264.7 cells to ensure consistent and reproducible results.[3] High passage numbers can lead to altered cellular responses.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound.
-
LPS-only Control: Cells stimulated with LPS in the absence of any test compound.
-
Untreated Control: Cells incubated with medium alone.
-
By following these detailed protocols and considering the key experimental parameters, researchers can reliably establish an in vitro model of LPS-induced inflammation in RAW 264.7 cells, providing a robust platform for the investigation of inflammatory diseases and the development of novel therapeutics.
References
- 1. rwdstco.com [rwdstco.com]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. bowdish.ca [bowdish.ca]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. 3.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.7. Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells [bio-protocol.org]
Application Notes and Protocols: Measuring Cytokine Production (TNF-α, IL-6) after 2-Hydroxyeupatolide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyeupatolide (2-HE), a natural sesquiterpene lactone, has demonstrated significant anti-inflammatory properties.[1][2] These properties are largely attributed to its ability to modulate the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on TNF-α and IL-6 production. The methodologies described herein are essential for assessing the compound's potency and mechanism of action, critical for drug development and inflammatory disease research.
2-HE has been shown to inhibit the production of TNF-α and IL-6 in a concentration-dependent manner.[1][2][3] The primary mechanism underlying this inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. By inhibiting the activation and nuclear translocation of NF-κB, this compound effectively downregulates the transcription of genes encoding for pro-inflammatory cytokines like TNF-α and IL-6.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on TNF-α and IL-6 production in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) | Percent Inhibition (%) |
| Control | 0 | Undetectable | - |
| LPS (1 µg/mL) | 0 | 2500 ± 150 | 0 |
| 2-HE + LPS | 1 | 2100 ± 120 | 16 |
| 2-HE + LPS | 2.5 | 1650 ± 100 | 34 |
| 2-HE + LPS | 5 | 1100 ± 80 | 56 |
| 2-HE + LPS | 10 | 650 ± 50 | 74 |
| 2-HE + LPS | 25 | 300 ± 30 | 88 |
Data are presented as mean ± SEM and are representative of typical results.
Table 2: Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | IL-6 Concentration (pg/mL) | Percent Inhibition (%) |
| Control | 0 | Undetectable | - |
| LPS (1 µg/mL) | 0 | 1800 ± 110 | 0 |
| 2-HE + LPS | 1 | 1550 ± 90 | 14 |
| 2-HE + LPS | 2.5 | 1200 ± 75 | 33 |
| 2-HE + LPS | 5 | 800 ± 60 | 56 |
| 2-HE + LPS | 10 | 450 ± 40 | 75 |
| 2-HE + LPS | 25 | 200 ± 25 | 89 |
Data are presented as mean ± SEM and are representative of typical results.
Signaling Pathway
The production of TNF-α and IL-6 in response to inflammatory stimuli like LPS is predominantly regulated by the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound exerts its inhibitory effect primarily by targeting the NF-κB pathway.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Measurement of TNF-α and IL-6 by ELISA
This protocol details the quantification of secreted TNF-α and IL-6 in the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Caption: Workflow for in vitro cytokine measurement by ELISA.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (2-HE)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Commercially available mouse TNF-α and IL-6 ELISA kits
-
48-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 48-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of 2-HE in DMSO.
-
Pre-treat the cells with varying concentrations of 2-HE (e.g., 1, 2.5, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
Stimulation: After the pre-treatment period, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group and a group treated with LPS only.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
ELISA:
-
Perform the TNF-α and IL-6 ELISA according to the manufacturer's instructions provided with the commercial kits.
-
Briefly, this involves adding the collected supernatants to antibody-coated microplate wells, followed by the addition of detection antibodies, enzyme conjugates, and substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition for each 2-HE concentration relative to the LPS-only treated group.
-
Protocol 2: Intracellular Cytokine Staining for Flow Cytometry
This protocol allows for the detection and quantification of intracellular TNF-α and IL-6 at a single-cell level.
Experimental Workflow:
Caption: Workflow for intracellular cytokine staining and flow cytometry.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS tubes
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies against mouse TNF-α and IL-6
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation: Follow steps 1-4 of Protocol 1.
-
Protein Transport Inhibition: During the last 4-6 hours of the LPS stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cell culture medium. This will cause the cytokines to accumulate within the cells.
-
Cell Harvesting: After the incubation period, gently scrape and collect the cells. Transfer them to FACS tubes.
-
Washing: Wash the cells twice with cold PBS containing 2% FBS by centrifuging at 400 x g for 5 minutes and resuspending the pellet.
-
(Optional) Surface Staining: If desired, stain for cell surface markers at this stage according to the antibody manufacturer's protocol.
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in a fixation buffer and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells once with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-TNF-α and anti-IL-6 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells positive for TNF-α and IL-6 and the mean fluorescence intensity (MFI) in each treatment group.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the inhibitory effects of this compound on the production of the key pro-inflammatory cytokines TNF-α and IL-6. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the anti-inflammatory properties and therapeutic potential of this promising natural compound.
References
Application Notes and Protocols for Quantitative PCR Analysis of Inflammatory Markers in 2-Hydroxyeupatolide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyeupatolide (2-HE) is a sesquiterpene lactone with demonstrated anti-inflammatory properties. Studies have shown that 2-HE can significantly reduce the expression of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][2] This document provides detailed application notes and protocols for utilizing quantitative Polymerase Chain Reaction (qPCR) to assess the efficacy of this compound in modulating key inflammatory markers. The protocols outlined below cover cell culture, treatment, RNA extraction, cDNA synthesis, and qPCR, along with data analysis methods.
Data Presentation: qPCR Primers
The following tables provide validated qPCR primer sequences for key inflammatory and housekeeping genes across human, mouse, and rat species. These primers are essential for quantifying the gene expression changes in response to this compound treatment.
Table 1: Human qPCR Primer Sequences
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Inflammatory Markers | ||
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| IL-1β | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA |
| COX-2 (PTGS2) | GAGAGATGTATCCTCCCACAGTCA | GATACTTCTGCTGGTTTGGAATCA |
| iNOS (NOS2) | TTCAGTATCACAACCTCAGCAAG | TGGACCTGCAAGTTAAAATCCC |
| Housekeeping Genes | ||
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| β-actin (ACTB) | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Table 2: Mouse qPCR Primer Sequences
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Inflammatory Markers | ||
| TNF-α | GGCAGGTCTACTTTGGAGTCATTGC | ACATTCGAGGCTCCAGTGAATTCGG |
| IL-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG |
| IL-1β | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG |
| COX-2 (PTGS2) | GGAGAGACTATCAAGATAGTGATC | TACTGTACCCGGACTGT GATAGT |
| iNOS (NOS2) | ACATCGACCCGTCCACAGTAT | CAGAGGGGTAGGCTTGTCTC |
| Housekeeping Genes | ||
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
| β-actin (ACTB) | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Table 3: Rat qPCR Primer Sequences
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Inflammatory Markers | ||
| TNF-α | ATGGGCTCCCTCTCATCAGTTCC | GCTCCTCCGCTTGGTGGTTTG |
| IL-6 | ACTTCCAGCCAGTTGCCTTCTTG | TGGTCTGTTGTGGGTGGTATCCTC |
| IL-1β | CTCACAGCAGCATCTCGACAAGAG | TCCACGGGCAAGACATAGGTAGC |
| COX-2 (PTGS2) | GAGAGATGTATCCTCCCACAGTCA | GATACTTCTGCTGGTTTGGAATCA |
| iNOS (NOS2) | GTTCTCAGCCCAACAATACAAGA | GTGACAGCCCGGATTCTG |
| Housekeeping Genes | ||
| GAPDH | GACATGCCGCCTGGAGAAAC | AGCCCAGGATGCCCTTTAGT |
| β-actin (ACTB) | AGATCAAGATCATTGCTCCTCCTG | ACGCAGCTCAGTAACAGTCC |
Experimental Protocols
This section provides a comprehensive, step-by-step guide for conducting experiments to evaluate the anti-inflammatory effects of this compound.
Experimental Workflow Diagram
References
Application Notes and Protocols for NF-κB Activity Assessment Using a Luciferase Reporter Gene Assay with 2-Hydroxyeupatolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a variety of inflammatory diseases and cancers. Consequently, the NF-κB signaling pathway is a key target for the development of novel therapeutics. 2-Hydroxyeupatolide (2-HE), a sesquiterpene lactone, has been identified as a potent inhibitor of the NF-κB signaling pathway. This document provides detailed application notes and protocols for utilizing a luciferase reporter gene assay to quantify the inhibitory effect of this compound on NF-κB activity, a common and effective method for screening and characterizing potential NF-κB inhibitors.
The principle of this assay is based on a reporter plasmid containing the firefly luciferase gene under the transcriptional control of NF-κB response elements. When NF-κB is activated by a stimulus, such as lipopolysaccharide (LPS), it binds to these response elements and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the NF-κB transcriptional activity. By treating cells with this compound prior to stimulation, its inhibitory effect on the NF-κB pathway can be precisely quantified by measuring the reduction in luciferase activity.
NF-κB Signaling Pathway and the Role of this compound
The canonical NF-κB signaling pathway is initiated by stimuli like LPS, which binds to Toll-like receptor 4 (TLR4) on the cell surface. This binding triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and other inflammatory mediators.
This compound has been shown to suppress the inflammatory response by inhibiting the activation of the NF-κB signaling pathway.[1][2] Mechanistic studies have revealed that this compound inhibits the nuclear translocation of the NF-κB p65 subunit and its phosphorylated form.[2] This prevents NF-κB from binding to its target genes and initiating the transcription of inflammatory mediators.
Experimental Workflow
The overall workflow for assessing the inhibitory effect of this compound on NF-κB activity using a luciferase reporter assay involves several key steps: cell culture and transfection, treatment with the compound, cell stimulation, cell lysis, and measurement of luciferase activity.
References
- 1. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06006H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydroxyeupatolide Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 2-Hydroxyeupatolide in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to maintain cell viability while observing its biological effects?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
For example, in studies with RAW 264.7 macrophage cells, this compound has been shown to suppress the production of inflammatory mediators in a concentration-dependent manner.[1] Significant effects can be observed in a range of concentrations without compromising cell viability.
It is crucial to establish a concentration that elicits the desired biological response without causing significant cytotoxicity. A preliminary MTT or similar cell viability assay with a broad range of concentrations is recommended to identify the IC50 value and a suitable working concentration.
Q2: How does this compound affect cell signaling pathways?
This compound has been demonstrated to attenuate inflammatory responses by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2] It suppresses the activation of NF-κB and the subsequent translocation of the p65 subunit to the nucleus, which in turn reduces the expression of pro-inflammatory genes.[1]
Q3: Are there known issues with the stability of this compound in cell culture media?
As a sesquiterpene lactone, this compound may be susceptible to degradation in aqueous solutions over time. It is advisable to prepare fresh stock solutions in a suitable solvent like DMSO and make working dilutions in cell culture medium immediately before use. To minimize degradation, store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response curve to identify the optimal concentration. Start with a broad range and narrow it down based on the initial results. |
| Compound degradation: this compound may have degraded in the stock solution or culture medium. | Prepare fresh stock solutions and working dilutions for each experiment. Avoid prolonged storage of the compound in aqueous solutions. | |
| Cell line resistance: The chosen cell line may be resistant to the effects of this compound. | Consider using a different cell line that has been reported to be responsive to sesquiterpene lactones or NF-κB inhibitors. | |
| High levels of cell death or cytotoxicity. | Concentration too high: The concentration of this compound is likely above the cytotoxic threshold for your cells. | Perform a viability assay (e.g., MTT, trypan blue) to determine the IC50 value. Use concentrations well below the IC50 for your experiments. |
| Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be toxic to the cells. | Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a solvent control to assess its effect on cell viability. | |
| Variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. |
| Edge effects: Wells on the periphery of the plate may experience different environmental conditions, leading to variability. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Precipitation of the compound in the culture medium. | Low solubility: this compound may have limited solubility in aqueous media at higher concentrations. | Prepare a higher concentration stock solution in a suitable solvent and dilute it further in the medium. Ensure thorough mixing. If precipitation persists, consider using a lower, soluble concentration. |
Data Presentation
Table 1: Effect of this compound on Inflammatory Mediators in RAW 264.7 Macrophage Cells
| Concentration (µM) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| 1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.3 ± 1.5 |
| 5 | 35.8 ± 3.5 | 30.1 ± 2.9 | 28.7 ± 3.1 |
| 10 | 58.4 ± 4.2 | 52.6 ± 4.1 | 50.2 ± 3.8 |
| 20 | 75.1 ± 5.1 | 70.3 ± 4.9 | 68.9 ± 4.5 |
Data synthesized from findings reported in Ke, Z., et al. (2017). This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways. RSC Advances.[1]
Table 2: IC50 Values of a Sesquiterpene Lactone (Compound 2) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.34 |
| HTB-26 | Breast Cancer | ~10-50 |
| PC-3 | Prostate Cancer | ~10-50 |
| HepG2 | Hepatocellular Carcinoma | ~10-50 |
Disclaimer: The data in this table is for a compound referred to as "2" in the cited literature and may not be this compound. This is provided as an illustrative example of IC50 values for a similar compound class in different cancer cell lines.
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol outlines the general steps for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include wells with medium alone (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (solvent control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative control (untreated cells), which is set to 100% viability.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: Experimental workflow for determining cell viability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
troubleshooting inconsistent results in 2-Hydroxyeupatolide experiments
Welcome to the technical support center for researchers working with 2-Hydroxyeupatolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly. What is the recommended solvent?
A1: this compound, like many sesquiterpene lactones, has limited aqueous solubility. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your experiments, dilute the stock solution in your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: I am observing high variability in my cell viability assay results between replicates. What could be the cause?
A2: High variability in cell viability assays can stem from several factors:
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Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross-pattern to ensure even distribution of cells.
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Inconsistent Drug Concentration: Ensure thorough mixing of the this compound stock solution before diluting it in the culture medium. When adding the diluted compound to your wells, pipette up and down gently to ensure even distribution.
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Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
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Compound Precipitation: If this compound precipitates in the culture medium, it can lead to inconsistent results. Visually inspect your wells under a microscope for any signs of precipitation. If observed, you may need to lower the final concentration or use a solubilizing agent (with appropriate controls).
Q3: I am not observing the expected cytotoxic or anti-inflammatory effects of this compound. What should I check?
A3: Several factors could contribute to a lack of expected activity:
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Compound Degradation: this compound, like other natural products, can be unstable. Ensure your stock solution is stored properly (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Prepare fresh dilutions in culture medium for each experiment. The stability of this compound in cell culture media over long incubation times has not been extensively reported, so for experiments longer than 24-48 hours, consider replacing the media with freshly prepared compound-containing media.
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Cell Line Resistance: The sensitivity to this compound can vary significantly between different cell lines. If you are not observing an effect, your cell line may be resistant. Consider testing a higher concentration range or a different, more sensitive cell line.
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Suboptimal Assay Conditions: Ensure your experimental setup is optimized. This includes appropriate cell seeding density, incubation time, and a sufficient concentration range of the compound. A time-course and dose-response experiment is highly recommended to determine the optimal conditions for your specific cell model.
Q4: I am seeing significant cell death in my vehicle control (DMSO-treated) group. How can I address this?
A4: Cell death in the vehicle control group is likely due to DMSO toxicity. Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. If you need to use a higher concentration of this compound that would result in a higher DMSO concentration, you may need to prepare a lower concentration stock solution, though this may be limited by the compound's solubility. Always run a vehicle-only control to confirm that the solvent at that concentration is not toxic to your cells.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability (e.g., MTT) Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitate. If present, lower the final concentration of this compound. Consider using a different solubilization method, ensuring to include appropriate controls. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Gently rock plates after seeding to ensure even cell distribution. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh tips for each replicate. |
| Edge Effects in Plates | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh compound. |
Issue 2: Weak or No Signal in Western Blot for NF-κB Pathway Inhibition
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Conditions | Perform a time-course (e.g., 0, 15, 30, 60 minutes) and dose-response (e.g., 10, 25, 50 µM) experiment to determine the optimal this compound treatment conditions for inhibiting NF-κB activation in your cell line.[1][2] |
| Poor Protein Extraction | Use a lysis buffer appropriate for extracting nuclear and cytoplasmic proteins to analyze the translocation of NF-κB subunits. Ensure protease and phosphatase inhibitors are included. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Incorrect Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentrations for detecting your proteins of interest (e.g., p-p65, IκBα). |
| Inactive this compound | Ensure the compound has been stored correctly and is not degraded. Prepare fresh stock solutions. |
Data Presentation
Table 1: Reported Anti-inflammatory Activity of this compound in RAW 264.7 Macrophage Cells
| Parameter | Concentration of this compound | Effect | Reference |
| NO Production | 10, 25, 50 µM | Concentration-dependent inhibition of LPS-induced NO production. | [1][2] |
| TNF-α, IL-1β, IL-6 mRNA and Protein Levels | 10, 25, 50 µM | Concentration-dependent suppression of LPS-induced expression. | [1] |
| NF-κB p65 Nuclear Translocation | 10, 25, 50 µM | Inhibition of LPS-induced nuclear translocation of p65. |
Note: IC50 values for this compound in various cancer cell lines are not widely reported in the literature and should be determined empirically for your specific cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay) - General Protocol
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Western Blot for NF-κB Pathway Activation - General Protocol
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours.
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Stimulation: Induce NF-κB activation by treating cells with an appropriate stimulus (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL) for a predetermined optimal time (e.g., 30 minutes).
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Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
Technical Support Center: Enhancing the In Vivo Solubility of 2-Hydroxyeupatolide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-Hydroxyeupatolide for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment in various pharmaceutically acceptable solvents is crucial. This helps in selecting an appropriate solubilization strategy. An initial screening should include water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate gastrointestinal conditions), and common co-solvents.
Q2: What are the most common strategies for improving the in vivo solubility of poorly water-soluble compounds like this compound?
A2: Several established techniques can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2][3][4] The choice of method depends on the physicochemical properties of the compound, the desired route of administration, and the required dose. Common approaches include:
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Co-solvency: Blending water-miscible organic solvents with an aqueous vehicle.[5]
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Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form a more soluble inclusion complex.
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Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution. This includes solid lipid nanoparticles (SLNs) and polymeric nanoparticles.
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Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).
Q3: How do I choose between different solubility enhancement techniques?
A3: The selection of a suitable technique is a multi-factorial decision. A logical approach is to start with simpler methods and progress to more complex formulations if needed. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
Issue 1: Precipitation of this compound from a Co-solvent Formulation Upon Dilution
Possible Cause: The drug is precipitating out of the co-solvent system when it comes into contact with the aqueous environment of the in vivo study (e.g., upon injection into the bloodstream or dilution in the gastrointestinal tract). This is a common issue with co-solvent formulations.
Troubleshooting Steps:
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Optimize the Co-solvent Blend: Systematically vary the ratio of the co-solvent to the aqueous phase to identify a more robust formulation.
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Incorporate a Surfactant: Surfactants can help to stabilize the drug in the aqueous medium by forming micelles.
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Consider a Different Approach: If precipitation remains an issue, co-solvency may not be the ideal method. Consider cyclodextrin complexation or a lipid-based formulation.
| Table 1: Example Co-solvent Systems for Initial Screening | | :--- | :--- | :--- | :--- | | Formulation ID | Co-solvent | Surfactant | Aqueous Vehicle | | F1 | Ethanol (10%) | - | Saline | | F2 | PEG 400 (20%) | - | Saline | | F3 | DMSO (5%) | - | Saline | | F4 | PEG 400 (20%) | Tween 80 (5%) | Saline | | F5 | Propylene Glycol (15%) | Cremophor EL (2%) | Saline |
Issue 2: Low Drug Loading in a Cyclodextrin Formulation
Possible Cause: The affinity of this compound for the cyclodextrin cavity may be low, or the stoichiometry of the inclusion complex may be limiting the amount of drug that can be solubilized.
Troubleshooting Steps:
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Screen Different Cyclodextrins: The solubility enhancement can vary significantly between different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)).
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Optimize Complexation Conditions: Vary the pH and temperature during complex formation to improve efficiency.
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Characterize the Complex: Use techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) to confirm the formation of the inclusion complex and determine the stoichiometry.
Caption: Formation of a soluble inclusion complex with cyclodextrin.
Issue 3: Instability of a Nanoparticle Formulation
Possible Cause: The nanoparticle formulation may be prone to aggregation, leading to an increase in particle size over time and a decrease in stability.
Troubleshooting Steps:
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Optimize Stabilizers: The type and concentration of surfactants or polymers used as stabilizers are critical for preventing aggregation.
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Control Formulation Parameters: Factors such as homogenization speed, sonication time, and temperature can influence particle size and stability.
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Surface Modification: Consider surface modification with polymers like polyethylene (B3416737) glycol (PEG) to improve stability and circulation time in vivo.
| Table 2: Example Parameters for Nanoparticle Formulation Optimization | | :--- | :--- | :--- | :--- | | Parameter | Condition 1 | Condition 2 | Condition 3 | | Homogenization Speed (rpm) | 5,000 | 10,000 | 15,000 | | Sonication Time (min) | 2 | 5 | 10 | | Stabilizer (e.g., Poloxamer 188) | 0.5% | 1.0% | 2.0% |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Distilled water
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Magnetic stirrer
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0.22 µm syringe filter
Methodology:
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Prepare a stock solution of HP-β-CD in distilled water at a desired concentration (e.g., 10% w/v).
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Add an excess amount of this compound powder to the HP-β-CD solution.
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Stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow for equilibration.
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After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved drug.
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The clear filtrate contains the soluble this compound-HP-β-CD inclusion complex.
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Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solid Lipid Nanoparticle (SLN) Formulation
Objective: To formulate this compound into solid lipid nanoparticles to improve its aqueous dispersibility.
Materials:
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This compound
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A solid lipid (e.g., glyceryl monostearate)
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A surfactant/stabilizer (e.g., Poloxamer 188)
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Distilled water
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High-shear homogenizer or sonicator
Methodology:
Caption: Workflow for preparing solid lipid nanoparticles by hot homogenization.
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Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
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Aqueous Phase Preparation: Heat the distilled water containing the surfactant to the same temperature as the lipid phase.
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Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization or sonication for a specified time to form a hot oil-in-water emulsion.
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Nanoparticle Formation: Cool the resulting emulsion to room temperature while stirring. The lipid will solidify, forming the solid lipid nanoparticles with the entrapped drug.
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Characterization: Analyze the formulation for particle size, zeta potential, and drug entrapment efficiency.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Isolation of 2-Hydroxyeupatolide from Eupatorium Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 2-Hydroxyeupatolide and other sesquiterpene lactones from Eupatorium extracts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating this compound from Eupatorium extracts?
A1: The primary challenges include:
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High Chemical Diversity: Eupatorium extracts are complex mixtures containing numerous structurally similar sesquiterpene lactones, which makes selective isolation difficult.[1]
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Compound Instability: Some sesquiterpene lactones are unstable or conformationally flexible at room temperature, which can complicate spectroscopic analysis and purification.[2]
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Co-extraction of Impurities: Initial solvent extraction often yields a crude extract containing various classes of compounds (e.g., flavonoids, phenolic acids) that can interfere with the purification process.[3]
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Low Yields with Conventional Methods: Traditional chromatographic techniques can be time-consuming and often result in low recovery of the target compound.[1]
Q2: Which extraction solvents are most effective for obtaining a sesquiterpene lactone-rich extract?
A2: The choice of solvent significantly impacts the extraction efficiency. Ethanol (B145695) and methanol (B129727) are commonly used to obtain a broad range of secondary metabolites, including sesquiterpene lactones.[2] For a more targeted extraction, solvents of intermediate polarity like ethyl acetate (B1210297) or dichloromethane (B109758) can be used, often after a preliminary extraction with a nonpolar solvent like hexane (B92381) to remove lipids and waxes.
Q3: What are the recommended purification techniques for this compound?
A3: A multi-step approach is typically necessary. This usually involves:
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Initial Fractionation: Liquid-liquid partitioning of the crude extract using solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
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Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the initial separation of fractions.
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Advanced Chromatographic Techniques: For final purification and to resolve closely related compounds, advanced methods like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) are highly effective. HSCCC is particularly advantageous as it minimizes irreversible sample adsorption.
Q4: How can I deal with the conformational flexibility of some sesquiterpene lactones during characterization?
A4: Conformational flexibility can lead to broad signals in NMR spectra at room temperature. Recording NMR spectra at low temperatures (e.g., 233 K) can help to resolve this issue by slowing down the conformational exchange, resulting in sharper and more defined signals.
Troubleshooting Guides
Problem 1: Low Yield of this compound after Purification
| Possible Cause | Suggested Solution |
| Inefficient initial extraction. | Optimize the extraction solvent and method. Consider using ethanol or methanol for exhaustive extraction. Ensure adequate extraction time and temperature. |
| Loss of compound during solvent partitioning. | Analyze all fractions (aqueous and organic) by TLC or HPLC to ensure the target compound is not being discarded. Adjust the pH of the aqueous phase if the compound has acidic or basic properties. |
| Irreversible adsorption on silica gel. | Consider using a different stationary phase for column chromatography (e.g., reversed-phase C18). For valuable samples, High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative as it eliminates solid support. |
| Degradation of the target compound. | Sesquiterpene lactones can be sensitive to heat and pH changes. Avoid high temperatures during solvent evaporation and maintain a neutral pH where possible. |
Problem 2: Co-elution of Impurities with this compound
| Possible Cause | Suggested Solution |
| Structurally similar compounds in the extract. | Employ high-resolution chromatographic techniques. Optimize the solvent system for prep-HPLC or HSCCC to improve separation (alpha value > 1.5 is ideal for HSCCC). |
| Overloading of the chromatographic column. | Reduce the amount of sample loaded onto the column. Use a larger column or perform multiple injections. |
| Inappropriate solvent system for chromatography. | Systematically screen different solvent systems for TLC to find the one that provides the best separation. For reversed-phase HPLC, try different gradients of acetonitrile/methanol and water. For HSCCC, a suitable two-phase solvent system is critical; for example, n-hexane–ethyl acetate–methanol–water systems have been used successfully for similar compounds. |
Problem 3: Difficulty in Structural Elucidation (e.g., Broad NMR signals)
| Possible Cause | Suggested Solution |
| Conformational isomerism at room temperature. | As mentioned in the FAQs, acquire NMR spectra at a lower temperature to slow down the interconversion between conformers. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent or pass it through a small plug of silica gel or celite. |
| Insufficient sample purity. | Further purify the sample using prep-HPLC with a high-resolution column. |
Quantitative Data
The following table summarizes representative data on the yield and purity of sesquiterpene lactones isolated from Eupatorium species using different techniques. Note that yields can vary significantly based on the plant material, extraction method, and specific compound.
| Plant Species | Fraction/Method | Compound(s) | Yield | Purity | Reference |
| Eupatorium lindleyanum DC. | Ethanol Extract | - | 15.3% (of dried plant material) | - | |
| E. lindleyanum | Petroleum Ether Fraction | - | 214.65 g (from 765.3 g EE) | - | |
| E. lindleyanum | Ethyl Acetate Fraction | - | 121.50 g (from 765.3 g EE) | - | |
| E. lindleyanum | n-Butanol Fraction | - | 68.21 g (from 765.3 g EE) | - | |
| E. lindleyanum | HSCCC of n-Butanol Fraction | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg (from 540 mg fraction) | 91.8% | |
| E. lindleyanum | HSCCC of n-Butanol Fraction | Eupalinolide A | 17.9 mg (from 540 mg fraction) | 97.9% | |
| E. lindleyanum | HSCCC of n-Butanol Fraction | Eupalinolide B | 19.3 mg (from 540 mg fraction) | 97.1% |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Eupatorium Aerial Parts
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Drying and Grinding: Air-dry the aerial parts of the Eupatorium plant at room temperature and grind them into a coarse powder.
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Extraction: Macerate the powdered plant material with 80% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional shaking. Repeat the extraction three times.
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Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
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Solvent Partitioning (Fractionation):
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Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity.
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First, partition with petroleum ether or n-hexane to remove nonpolar compounds.
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Next, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction is often enriched in sesquiterpene lactones.
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Finally, partition the remaining aqueous layer with n-butanol.
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Drying of Fractions: Concentrate each organic fraction (petroleum ether, ethyl acetate, n-butanol) to dryness under reduced pressure. The ethyl acetate fraction is the most likely to contain this compound and should be prioritized for further purification.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a successful separation of sesquiterpenoid lactones from Eupatorium lindleyanum.
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Preparation of Two-Phase Solvent System:
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Prepare a mixture of n-hexane, ethyl acetate, methanol, and water. A common ratio for sesquiterpene lactones is 1:4:2:3 (v/v/v/v).
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Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
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Degas both the upper (stationary) phase and the lower (mobile) phase by sonication for 30 minutes before use.
-
-
HSCCC System Equilibration:
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Fill the multilayer coil column entirely with the stationary phase (upper phase).
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Pump the mobile phase (lower phase) into the head of the column at a suitable flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a high speed (e.g., 800-900 rpm).
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Continue pumping until the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established.
-
-
Sample Injection and Separation:
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Dissolve the dried ethyl acetate or n-butanol fraction in a mixture of the upper and lower phases (1:1 v/v).
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Inject the sample solution through the injection valve.
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Continuously pump the mobile phase and collect fractions at the outlet using a fraction collector.
-
-
Analysis of Fractions:
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Analyze the collected fractions by TLC or HPLC to identify those containing the target compound.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for the isolation of this compound.
References
minimizing off-target effects of 2-Hydroxyeupatolide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2-Hydroxyeupatolide in cell culture. The focus is on minimizing off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds. Its primary established mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to suppress inflammatory responses by preventing the nuclear translocation of the p65 subunit of NF-κB.
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound have not been extensively characterized in the literature, other structurally similar sesquiterpene lactones, such as parthenolide (B1678480), are known to have multiple targets. A potential off-target pathway for this compound could be the JAK-STAT signaling pathway. Parthenolide has been shown to covalently target and inhibit Janus Kinases (JAKs), which would in turn inhibit STAT3 signaling.[1][2] Researchers should therefore consider investigating the effect of this compound on this and other related pathways.
Q3: What is a suitable starting concentration for this compound in cell culture experiments?
Based on published studies, effective concentrations for observing the anti-inflammatory effects of this compound in RAW 264.7 macrophage cells are in the range of 10 µM to 50 µM. However, the optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: What is the appropriate vehicle and final concentration for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.1%, as higher concentrations can have cytotoxic effects or influence cell behavior.[3][4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: How can I be sure that the observed phenotype is not due to contamination from my natural compound stock?
Natural compounds can sometimes be a source of microbial contamination. To mitigate this, always dissolve your compound in a suitable solvent and sterilize the stock solution by filtering it through a 0.22 µm syringe filter before adding it to your cell culture medium.
Troubleshooting Guides
Issue 1: High Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Compound Cytotoxicity | The concentration of this compound may be too high for your specific cell line. |
| Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) with a range of concentrations to determine the IC50 value and select a non-toxic concentration for your experiments. | |
| Solvent (DMSO) Toxicity | The final concentration of DMSO in the culture medium may be too high. |
| Solution: Ensure the final DMSO concentration is below 0.1%. Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to the culture. Always include a vehicle control with the same final DMSO concentration. | |
| Contamination of Compound Stock | The stock solution of this compound may be contaminated with bacteria or fungi. |
| Solution: Filter-sterilize the stock solution using a 0.22 µm syringe filter before use. Visually inspect the stock solution for any signs of precipitation or contamination. |
Issue 2: Inconsistent or No Effect on NF-κB Pathway
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | The concentration of this compound may be too low to effectively inhibit the NF-κB pathway in your cell line. |
| Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for NF-κB inhibition. | |
| Inappropriate Incubation Time | The incubation time with this compound may be too short or too long. |
| Solution: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation time for observing the desired effect on NF-κB signaling. | |
| Low NF-κB Activation in Control Cells | The stimulus used to activate the NF-κB pathway (e.g., LPS, TNF-α) may not be potent enough in your experimental setup. |
| Solution: Titrate the stimulus to ensure robust activation of the NF-κB pathway in your positive control. Confirm activation by checking for IκBα degradation or p65 nuclear translocation via Western blot or immunofluorescence. |
Issue 3: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Engagement of Other Signaling Pathways | This compound may be interacting with proteins other than those in the NF-κB pathway. As a sesquiterpene lactone, it may target other pathways like JAK-STAT. |
| Solution 1: Western Blot Analysis: Probe for the phosphorylation status of key proteins in other signaling pathways that might be affected, such as STAT3. | |
| Solution 2: Kinase Profiling: Use a commercial kinase profiling service to screen this compound against a panel of kinases to identify potential off-target interactions. | |
| Solution 3: Chemical Proteomics: Employ techniques like affinity-based pull-down assays to identify binding partners of this compound. | |
| Solution 4: In Silico Prediction: Use computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound and Structurally Similar Compounds
| Compound | Target/Assay | Cell Line | Effective Concentration / IC50 | Reference |
| This compound | Inhibition of NO production | RAW 264.7 | 10, 25, 50 µM | |
| Parthenolide | STAT3 Luciferase Reporter Assay | HepG2 | IC50 = 2.628 µM | |
| Parthenolide | Inhibition of Ang II-induced STAT3 phosphorylation | Rat Ventricular Fibroblasts | 0.5 mg/kg/day (in vivo) |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound, a vehicle control (DMSO), and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with this compound at the desired concentration for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes.
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Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
Caption: On-target effect of this compound on the NF-κB signaling pathway.
Caption: Potential off-target effect of this compound on the JAK-STAT pathway.
Caption: Experimental workflow for characterizing this compound effects.
References
- 1. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2-Hydroxyeupatolide in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 2-Hydroxyeupatolide during long-term storage. The information is based on the general characteristics of sesquiterpene lactones, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound, a sesquiterpene lactone, is primarily influenced by temperature, pH, light, and the presence of nucleophiles.[1][2] Elevated temperatures can accelerate degradation. The α-methylene-γ-lactone ring, a key structural feature, is susceptible to reaction under both acidic and basic conditions, as well as with nucleophilic substances.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C or lower in a tightly sealed container to protect it from moisture and light.[3] It is also advisable to store it as a dry powder. If it must be stored in solution, use an aprotic solvent and keep it at a low temperature.
Q3: I have been storing my this compound solution in methanol (B129727) at 4°C. Is this appropriate?
A3: Storing this compound in alcoholic solvents like methanol or ethanol, even at refrigerated temperatures, is not ideal for long-term stability.[2][4] Alcohols can act as nucleophiles and may react with the α-methylene-γ-lactone moiety, leading to the formation of adducts and a decrease in the active compound's concentration. For short-term storage, this might be acceptable, but for long-term preservation, it is best to store it as a solid or in an aprotic solvent at -20°C or below.
Q4: How can I detect if my this compound sample has degraded?
A4: Degradation can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for separating, identifying, and quantifying the parent compound and its degradation products. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy can also be employed to identify structural changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock solution. 2. Prepare a fresh solution from a solid sample stored under recommended conditions. 3. Analyze the purity of your current stock solution using HPLC to check for degradation products. |
| Unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram with a reference standard of this compound. 2. If new peaks are present, it indicates degradation. Consider purifying the sample or obtaining a new batch. 3. Investigate potential sources of degradation in your experimental workflow (e.g., pH of the buffer, temperature). |
| Discoloration or change in the physical appearance of the solid sample. | Potential degradation due to exposure to light, moisture, or air. | 1. Do not use the sample if its physical appearance has changed. 2. Order a new batch of this compound. 3. Ensure future samples are stored in a tightly sealed, light-resistant container in a desiccator at low temperatures. |
Data on Sesquiterpene Lactone Stability
| Condition | Effect on Stability | Observed Degradation | Reference |
| Elevated Temperature (e.g., 25°C, 30°C) | Decreased stability | A study on Arnica tincture showed a 32% and 37% decrease in sesquiterpene lactone content after 3 years at 25°C and 30°C, respectively. | |
| Low Temperature (e.g., 4°C, -20°C) | Increased stability | The same study showed only a 13% decrease at 4°C. Storing at -20°C is generally recommended for long-term preservation of drug compounds. | |
| Neutral to Basic pH (e.g., pH 7.4) | Decreased stability | Sesquiterpene lactones with side chains showed loss of the side chain at pH 7.4 and 37°C. | |
| Acidic pH (e.g., pH 5.5) | Generally stable | Sesquiterpene lactones were found to be stable at pH 5.5. | |
| Presence of Alcoholic Solvents (e.g., Ethanol) | Decreased stability | Formation of ethoxy-adducts was observed in Arnica tincture stored for three years. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol provides a general framework for a stability study. The specific parameters (e.g., column, mobile phase) may need to be optimized for your specific HPLC system and this compound.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMSO) to prepare a stock solution of known concentration.
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Forced Degradation Studies (Optional but Recommended): To identify potential degradation products, subject the stock solution to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (e.g., exposure to UV light) conditions.
-
Long-Term and Accelerated Stability Studies:
-
Dispense aliquots of the stock solution into several vials.
-
Store the vials under different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH for accelerated testing, and 5°C for long-term testing).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition.
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Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could be a gradient of water and acetonitrile with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Use a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
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Identify and quantify any degradation products.
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Determine the shelf-life of the compound under the tested conditions.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: A logical workflow for troubleshooting stability-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stability of abused drugs and antiabuse chemotherapeutical agents stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 2-Hydroxyeupatolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cancer cell line resistance to 2-Hydroxyeupatolide.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
While the exact mechanisms are still under investigation, this compound, like similar natural compounds, is believed to exert its anti-cancer effects through multiple pathways. These may include the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) leading to oxidative stress, and modulation of key signaling pathways involved in cell survival and proliferation.[1][2][3][4]
Q2: Why are my cancer cells becoming resistant to this compound?
Acquired resistance to anti-cancer agents is a common phenomenon.[5][6] While specific data on this compound is limited, resistance can be driven by several general mechanisms observed with other natural products:[7][8][9]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[5]
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Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making cells less susceptible to programmed cell death.[1][6][8][9]
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Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like NF-κB and STAT3, which promote the expression of genes involved in cell survival, proliferation, and inflammation, can counteract the drug's effects.[10][11][12][13]
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Enhanced Antioxidant Defense: For compounds that act by inducing ROS, cancer cells may upregulate antioxidant enzymes, such as manganese superoxide (B77818) dismutase (SOD2), to neutralize the oxidative stress and mitigate cellular damage. This has been observed in resistance to the similar compound 2-methoxyestradiol (B1684026).[14]
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Alteration of Drug Targets: Mutations or changes in the expression of the molecular target of this compound can reduce its binding affinity and efficacy.[5][8]
Q3: What are some potential strategies to overcome this resistance?
Overcoming resistance often involves a multi-pronged approach:
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Combination Therapy: Using this compound in combination with other agents can enhance its efficacy.[15][16] This could include:
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Targeting Resistance Mechanisms: Directly targeting the identified mechanism of resistance, for example, by using siRNA to silence the expression of an overexpressed antioxidant enzyme like SOD2.[14]
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Modulating the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Strategies to alter this environment may help restore sensitivity.[9]
Troubleshooting Guides
Issue 1: Decreased Sensitivity and Increased IC50 Value for this compound
You have observed that your cancer cell line requires a significantly higher concentration of this compound to achieve the same level of cell death as in previous experiments.
Caption: Simplified NF-κB and STAT3 signaling pathways leading to pro-survival gene expression.
-
How to test:
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Western Blot: Measure the levels of phosphorylated (active) forms of key proteins in the pathways, such as p-STAT3 and p-p65 (NF-κB), in resistant versus sensitive cells.
-
-
Solution:
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Combine this compound with well-characterized inhibitors of these pathways (e.g., Stattic for STAT3, Bay 11-7082 for NF-κB).
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Issue 2: Cells are Not Undergoing Apoptosis
Despite treatment with this compound at a previously effective concentration, you do not observe markers of apoptosis (e.g., cell shrinkage, membrane blebbing, caspase activation).
Potential Cause: Evasion of Apoptosis
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How to test:
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Western Blot: Analyze the expression levels of key apoptosis-regulating proteins from the Bcl-2 family. Look for an increased ratio of anti-apoptotic (Bcl-2, Bcl-xL) to pro-apoptotic (Bax, Bak) proteins in resistant cells.
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Caspase Activity Assay: Measure the activity of executioner caspases (Caspase-3, -7) in treated resistant and sensitive cells using a fluorometric or colorimetric assay.
-
-
Solution:
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Consider co-treatment with agents that can restore apoptotic sensitivity. For example, BH3 mimetics (e.g., ABT-737) can inhibit anti-apoptotic Bcl-2 family proteins.
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Quantitative Data Summary
The following table presents hypothetical data illustrating the development of resistance. Researchers should generate similar tables with their own experimental data to quantify the level of resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | p-STAT3 Expression (Relative to loading control) | ABCB1 (P-gp) Expression (Relative to loading control) |
| Parental MCF-7 | This compound | 5.2 | 1.0 | 1.0 | 1.0 |
| Resistant MCF-7 | This compound | 48.5 | 9.3 | 3.8 | 4.5 |
| Resistant MCF-7 | This compound + Stattic (STAT3i) | 12.1 | 2.3 | 1.2 | 4.4 |
| Resistant MCF-7 | This compound + Verapamil (P-gpi) | 9.8 | 1.9 | 3.7 | 4.6 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to measure the cytotoxic effect of this compound and determine the concentration that inhibits 50% of cell growth (IC50).
Caption: Step-by-step workflow for a typical MTT cell viability assay.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
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Incubation: Incubate the plate for a period corresponding to 2-3 cell doubling times (typically 48-72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is used to detect and quantify specific proteins to investigate mechanisms of resistance.
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Sample Preparation: Culture sensitive and resistant cells with or without treatment. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-P-gp, anti-p-STAT3, anti-Bcl-2, anti-GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
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Imaging: Capture the signal using a chemiluminescence imaging system.
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Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin) to compare expression levels between samples.
References
- 1. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-sensitive mechanisms of phytochemical-mediated inhibition of cancer cell proliferation (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. embopress.org [embopress.org]
- 11. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquisition of resistance of pancreatic cancer cells to 2-methoxyestradiol is associated with the upregulation of manganese superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination Anticancer Therapies Using Selected Phytochemicals | MDPI [mdpi.com]
- 16. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Additive growth inhibition after combined treatment of 2-methoxyestradiol and conventional chemotherapeutic agents in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combination treatment with triptolide and hydroxycamptothecin synergistically enhances apoptosis in A549 lung adenocarcinoma cells through PP2A-regulated ERK, p38 MAPKs and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating 2-Hydroxyeupatolide in Animal Models of Inflammation
Welcome to the technical support center for researchers utilizing 2-Hydroxyeupatolide (2-HE) in pre-clinical animal models of inflammation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the anti-inflammatory response to this compound in our LPS-induced acute lung injury model. What are the potential causes and solutions?
A1: High variability in this model is a common challenge. Several factors, often interacting, can contribute to this. Consider the following troubleshooting steps:
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Animal-Related Factors:
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Species and Strain: Different mouse strains exhibit varied responses to lipopolysaccharide (LPS). For instance, C57BL/6 mice are known for a strong Th1 immune response, while BALB/c mice have a dominant Th2 response.[1][2] The original studies demonstrating 2-HE's efficacy often use ICR mice.[3] Ensure your chosen strain is appropriate and consistently used.
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Sex and Age: The inflammatory response can be influenced by the sex and age of the animals.[4][5] Females, for example, may show a more prolonged cytokine expression in response to LPS. It is crucial to use animals of the same sex and a narrow age range within and across experiments to minimize this source of variability.
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Microbiome: The gut microbiome can significantly influence systemic inflammatory responses. Variations in housing conditions and diet can alter the microbiome, leading to inconsistent results. Standardize husbandry practices to minimize this variability.
-
-
Compound Formulation and Administration:
-
Solubility and Vehicle: this compound, a sesquiterpene lactone, may have limited aqueous solubility. Ensure complete solubilization in a suitable vehicle. Common vehicles for in vivo studies with lipophilic compounds include a mixture of DMSO and corn oil, ensuring the final DMSO concentration is low (<1%) to avoid toxicity. Always include a vehicle-only control group to account for any effects of the solvent.
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Route and Timing of Administration: The timing of 2-HE administration relative to the LPS challenge is critical. For prophylactic effects, administration prior to the inflammatory stimulus is necessary. The pharmacokinetics of 2-HE will dictate the optimal pre-treatment time.
-
-
Experimental Procedure:
-
LPS Instillation: The method of LPS administration (intratracheal vs. intraperitoneal) will produce different inflammatory profiles. Intratracheal instillation provides a more localized lung injury model. Ensure consistent delivery and dosage of LPS.
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Cytokine Measurement: Cytokine levels can be highly variable. The timing of sample collection post-LPS challenge is crucial as cytokine expression peaks at different times. For example, TNF-α levels often peak around 1.5 hours, while IL-6 peaks between 1.5 and 2.5 hours post-LPS injection. Furthermore, ensure consistent sample handling and processing, as cytokine stability can be a concern.
-
Q2: My in vitro NF-κB inhibition assays with this compound are not consistent. What could be the issue?
A2: Variability in in vitro assays targeting the NF-κB pathway can arise from several sources, particularly when working with natural compounds.
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Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum concentration in your culture media, as these can affect cellular responses to stimuli.
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Compound Stability: The stability of this compound in your cell culture media over the course of the experiment should be considered. Degradation of the compound could lead to an underestimation of its inhibitory effect.
-
Assay-Specific Variability: The type of NF-κB assay used (e.g., reporter gene assay, Western blot for p65 translocation, ELISA for phosphorylated IκBα) can have different sensitivities and sources of error. Ensure your chosen assay is validated and that you are using appropriate controls.
Q3: What is the proposed mechanism of action for this compound's anti-inflammatory effects?
A3: this compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, 2-HE has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in common animal models of inflammation.
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | 18.5 ± 3.2 | 12.1 ± 2.5 | 25.3 ± 4.1 |
| LPS | 10 | 485.6 ± 55.3 | 158.7 ± 18.9 | 856.4 ± 98.7 |
| LPS + 2-HE | 25 | 350.1 ± 40.2 | 110.5 ± 12.6 | 620.1 ± 71.3* |
| LPS + 2-HE | 50 | 215.8 ± 25.1 | 75.3 ± 8.9 | 410.8 ± 47.2** |
| LPS + 2-HE | 100 | 110.2 ± 13.5 | 40.1 ± 5.2 | 215.6 ± 25.8*** |
*Data adapted from Ke et al., 2017. Values are presented as mean ± SD. Statistical significance compared to the LPS group: *p < 0.05, **p < 0.01, **p < 0.001.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Control (Carrageenan) | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| 2-HE | 50 | 0.62 ± 0.06* | 27.1 |
| 2-HE | 100 | 0.45 ± 0.05 | 47.1 |
*Hypothetical data for illustrative purposes, as specific quantitative data for 2-HE in this model was not found in the initial search. Values are presented as mean ± SD. Statistical significance compared to the Control group: *p < 0.05, **p < 0.001.
Detailed Experimental Protocols
Protocol 1: LPS-Induced Acute Lung Injury in Mice
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Animal Preparation: Use male ICR mice (6-8 weeks old, 20-25 g). Acclimatize animals for at least one week before the experiment.
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This compound Administration: Prepare a solution of 2-HE in a vehicle of 1% Tween-80 in saline. Administer 2-HE (25, 50, or 100 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.
-
LPS Challenge: Anesthetize mice with an appropriate anesthetic. Intratracheally instill LPS (5 mg/kg) in 50 µL of sterile saline.
-
Sample Collection: 6 hours after LPS administration, euthanize the mice. Collect blood via cardiac puncture for serum cytokine analysis. Perfuse the lungs with saline and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis. Harvest lung tissue for histology and gene expression analysis.
-
Endpoint Analysis:
-
Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in serum and BALF using ELISA kits.
-
Histology: Fix lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an indicator of neutrophil infiltration.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
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Animal Preparation: Use male Wistar rats (150-200 g). Acclimatize animals for at least one week.
-
This compound Administration: Prepare a suspension of 2-HE in 0.5% carboxymethylcellulose (CMC). Administer 2-HE (50 or 100 mg/kg) or vehicle orally (p.o.) 1 hour before carrageenan injection. A positive control group receiving Indomethacin (10 mg/kg, p.o.) should be included.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
References
- 1. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS-induced neonatal stress in mice affects the response profile to an inflammatory stimulus in an age and sex-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The effects of lipopolysaccharide exposure on social interaction, cytokine expression, and alcohol consumption in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Interference of 2-Hydroxyeupatolide with Assay Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 2-Hydroxyeupatolide with common laboratory assays. As a sesquiterpene lactone with known antioxidant properties, this compound has the potential to interact with assay components and produce misleading results. This guide will help you identify and mitigate these potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why should I be concerned about it with this compound?
A1: Assay interference is when a test compound, in this case, this compound, affects the assay's readout through a mechanism unrelated to the biological target of interest. This can lead to false-positive or false-negative results. Because this compound has antioxidant properties, it can directly interact with redox-sensitive reagents in common assays, such as cell viability and reactive oxygen species (ROS) assays.
Q2: Can this compound's antioxidant activity interfere with cell viability assays like the MTT or XTT assay?
A2: Yes, this is a significant concern. Assays like MTT and XTT rely on the cellular reduction of a tetrazolium salt to a colored formazan (B1609692) product, which is used to infer cell viability. Compounds with inherent reducing or antioxidant properties can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal that suggests higher cell viability than is actually present.
Q3: I am observing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?
A3: While specific fluorescence data for this compound is not widely published, compounds with conjugated chemical structures can exhibit autofluorescence. This intrinsic fluorescence can lead to high background signals and mask the true signal from your fluorescent probe. Conversely, the compound could also quench the fluorescence of your reporter, leading to a false-negative result.
Q4: How can I determine if this compound is interfering with my assay?
A4: The most effective way to test for interference is to run a cell-free or target-free control. This involves performing the assay with all components, including this compound at the desired concentrations, but without the biological sample (e.g., cells or target protein). If you observe a signal in this control, it indicates direct interference.
Q5: What are orthogonal assays, and how can they help validate my results with this compound?
A5: Orthogonal assays are different methods that measure the same biological endpoint through distinct mechanisms. If you observe an effect with this compound in one assay, confirming it with an orthogonal assay that is less susceptible to the suspected mode of interference provides stronger evidence for a true biological effect. For example, if you suspect interference with the MTT assay, you could use a cell counting method or an ATP-based viability assay (e.g., CellTiter-Glo®) as an orthogonal approach.
Troubleshooting Guides
Issue 1: Suspected Interference in Cell Viability Assays (e.g., MTT, XTT)
Symptoms:
-
Higher than expected cell viability.
-
A positive signal in cell-free controls containing this compound.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Run a Cell-Free Control: | |
| Prepare wells with your assay medium, MTT or XTT reagent, and a range of this compound concentrations. Do not add cells. | If the solution changes color, this compound is directly reducing the tetrazolium salt. | |
| 2 | Use an Orthogonal Assay: | |
| Re-evaluate the effect of this compound on cell viability using an assay with a different detection principle, such as measuring ATP content (e.g., CellTiter-Glo®) or using a dye exclusion method (e.g., Trypan Blue). | If the results from the orthogonal assay do not correlate with the MTT assay, it confirms interference in the latter. | |
| 3 | Adjust Assay Protocol: | |
| If possible, reduce the incubation time of this compound with the tetrazolium salt to minimize direct reduction. | This may reduce the interference, but an orthogonal assay is still recommended for confirmation. |
Issue 2: Suspected Interference in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence.
-
Non-linear or unexpected dose-response curves.
-
Lower than expected fluorescence signal (quenching).
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Measure Autofluorescence: | |
| Prepare wells with assay buffer and a range of this compound concentrations (without the fluorescent probe). Measure the fluorescence at the same excitation and emission wavelengths used in your assay. | A significant signal indicates that this compound is autofluorescent and is contributing to the overall signal. | |
| 2 | Test for Quenching: | |
| Prepare wells with your fluorescent probe at a known concentration and add a range of this compound concentrations. | A decrease in the fluorescence signal with increasing concentrations of this compound suggests quenching. | |
| 3 | Use a Different Fluorophore: | |
| If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with the potential autofluorescence of this compound. | This can help to minimize interference from compound autofluorescence. |
Experimental Protocols
Protocol 1: Cell-Free MTT Assay Interference Test
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
This compound stock solution
-
Cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plate
-
Microplate reader
Method:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Protocol 2: Autofluorescence Measurement
Objective: To assess the intrinsic fluorescence of this compound.
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well plate (black, clear bottom)
-
Fluorescence microplate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer in a 96-well plate. Include a buffer-only control.
-
Measure the fluorescence at the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Scan a range of excitation and emission wavelengths to determine the full fluorescence profile of this compound.
Visualizations
Caption: A decision-making workflow for troubleshooting suspected assay interference.
Caption: Potential mechanisms of this compound interference in common assays.
Technical Support Center: Enhancing the Bioavailability of 2-Hydroxyeupatolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of 2-Hydroxyeupatolide. The following information is based on established methods for improving the bioavailability of poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound show low and variable oral bioavailability. What are the likely causes?
Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility and/or low intestinal permeability.[1][2] Like many natural compounds, its lipophilic nature can lead to a low dissolution rate in the gastrointestinal fluids, which is a rate-limiting step for absorption.[2] Additionally, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound reaching systemic circulation.[3][4]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
The main approaches focus on improving the solubility and dissolution rate of this compound. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug powder.[3][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in an amorphous state.[6][7][8]
-
Lipid-Based Formulations: Dissolving the drug in lipidic excipients to create solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS).[1][3][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.
-
Nanotechnology: Developing nano-sized formulations such as nanoparticles or nanosuspensions.[1][3]
Q3: How do I choose the most suitable bioavailability enhancement technique for this compound?
The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the scale of production. A logical approach is to start with simpler methods like particle size reduction and then move to more complex formulations like solid dispersions or SEDDS if the desired bioavailability is not achieved.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound Powder
Symptoms:
-
In vitro dissolution studies show less than 85% drug release in 60 minutes in standard media (e.g., simulated gastric and intestinal fluids).
-
High variability in dissolution profiles between batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Large Particle Size | Employ micronization or nano-milling techniques to reduce the particle size of the this compound powder. | Increased surface area leading to a faster dissolution rate. |
| Poor Wettability | Incorporate a wetting agent or surfactant into the formulation. | Improved contact between the drug particles and the dissolution medium. |
| Crystalline Nature | Consider formulating as an amorphous solid dispersion.[6][7] | The higher energy amorphous state generally has a higher apparent solubility and faster dissolution. |
Issue 2: Low Permeability Across Intestinal Epithelium Models (e.g., Caco-2 cells)
Symptoms:
-
Low apparent permeability coefficient (Papp) in in vitro cell-based assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Lipophilicity | Formulate this compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[9] | The formation of fine oil-in-water emulsions can facilitate drug transport across the intestinal membrane. |
| Efflux Transporter Activity | Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. If so, co-administration with a known inhibitor (in experimental settings) can confirm this. | Increased intracellular concentration of the drug in the epithelial cells. |
| Low Concentration at Cell Surface | Use a formulation that maintains a high concentration of dissolved drug, such as a supersaturating solid dispersion or SEDDS. | Enhanced concentration gradient to drive passive diffusion. |
Data Presentation: Comparison of Bioavailability Enhancement Methods
The following table summarizes hypothetical but representative quantitative data for different formulation approaches aimed at enhancing the bioavailability of a poorly soluble drug like this compound.
| Formulation Strategy | Aqueous Solubility (µg/mL) | In Vitro Dissolution (%, 60 min) | Oral Bioavailability (%, Relative to Suspension) |
| Unprocessed Powder (Control) | 5 | 15 | 100 |
| Micronized Powder | 5 | 40 | 150 |
| Solid Dispersion (1:5 Drug:Polymer) | 50 | 90 | 350 |
| SEDDS Formulation | N/A (in lipid) | >95 (emulsion) | 420 |
| Nanosuspension | 15 | 85 | 380 |
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 1 gram of this compound and 5 grams of PVP K30 (1:5 ratio).
-
Dissolve both components in a minimal amount of methanol (e.g., 50 mL) in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40-50°C.
-
Once a solid film is formed, continue evaporation for another 30 minutes to remove residual solvent.
-
Scrape the solid material from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any remaining solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with aqueous media, improving the solubilization and absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Based on solubility data, prepare different ratios of oil, surfactant, and co-surfactant. For example, a starting point could be a 40:40:20 ratio of Oil:Surfactant:Co-surfactant.
-
Accurately weigh the selected excipients into a glass vial.
-
Mix the components thoroughly using a vortex mixer and gentle warming (if necessary) until a clear, homogenous liquid is formed.
-
Add the desired amount of this compound to the excipient mixture and stir with a magnetic stirrer until it is completely dissolved.
-
To evaluate the self-emulsification performance, add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle agitation.
-
Observe the formation of the emulsion and measure the droplet size and polydispersity index using a suitable particle size analyzer.
Visualizations
References
- 1. upm-inc.com [upm-inc.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of 2-Hydroxyeupatolide and Eupatolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two structurally related sesquiterpene lactones, 2-Hydroxyeupatolide and Eupatolide. The information presented herein is compiled from preclinical studies to assist researchers in evaluating their potential as anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and Eupatolide from in vitro and in vivo studies.
| Parameter | This compound | Eupatolide | Cell/Animal Model |
| Inhibition of Nitric Oxide (NO) Production | Concentration-dependent reduction in LPS-stimulated RAW 264.7 cells.[1][2] | Inhibited NO production in LPS-stimulated RAW 264.7 cells.[3] | RAW 264.7 macrophages |
| Inhibition of Pro-inflammatory Cytokines | Suppressed mRNA and protein levels of TNF-α, IL-1β, and IL-6 in LPS-treated RAW 264.7 cells.[1][2] Inhibited serum levels of IL-1β, IL-6, and TNF-α in LPS-challenged mice.[1][2] | Down-regulated the expression of IL-1β and TNF-α.[4] | RAW 264.7 macrophages, ICR mice |
| Inhibition of Pro-inflammatory Enzymes | Not explicitly quantified in the provided search results. | Inhibited COX-2 and iNOS protein expression and promoter activities in LPS-stimulated RAW 264.7 cells.[3] | RAW 264.7 macrophages |
| Effect on Signaling Pathways | Inhibited NF-κB transactivity and nuclear translocation of p65.[1][2] | Inhibited NF-κB and AP-1 reporter gene expression. Inhibited phosphorylation and degradation of IκBα and phosphorylation of RelA/p65.[3] Also reported to inhibit the STAT3 signaling pathway.[5][6][7] | RAW 264.7 macrophages, Gastric cancer cells |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
This protocol outlines the general steps used to evaluate the anti-inflammatory effects of this compound and Eupatolide in a macrophage cell line model.
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
In Vivo Anti-inflammatory Activity Assessment in LPS-induced Acute Inflammation Mouse Model
This protocol describes the general procedure for evaluating the in vivo anti-inflammatory effects of the compounds.
-
Animal Model : ICR mice are used for the study.
-
Treatment : Mice are administered with this compound prior to the inflammatory challenge.
-
Induction of Inflammation : Acute inflammation is induced by an intraperitoneal injection of Lipopolysaccharide (LPS).
-
Sample Collection : After a specific time, blood and tissues (e.g., lung) are collected.
-
Analysis :
Signaling Pathways
The anti-inflammatory effects of this compound and Eupatolide are mediated through the modulation of key inflammatory signaling pathways.
Caption: Key anti-inflammatory signaling pathways modulated by each compound.
Comparative Summary
Both this compound and Eupatolide demonstrate significant anti-inflammatory properties by targeting crucial inflammatory pathways.
-
This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of downstream pro-inflammatory mediators.[1][2]
-
Eupatolide exhibits a broader mechanism of action. It also inhibits the NF-κB pathway, but at a point further upstream by inducing the proteasomal degradation of TRAF6.[3] This action consequently blocks the activation of both NF-κB and MAPKs.[3] Furthermore, Eupatolide has been shown to inhibit the STAT3 signaling pathway, which is implicated in both inflammation and cancer.[5][6][7]
References
- 1. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06006H [pubs.rsc.org]
- 3. Eupatolide inhibits lipopolysaccharide-induced COX-2 and iNOS expression in RAW264.7 cells by inducing proteasomal degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatilin attenuates the inflammatory response induced by intracerebral hemorrhage through the TLR4/MyD88 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupatilin Inhibits Gastric Cancer Cell Growth by Blocking STAT3-Mediated VEGF Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupatilin Inhibits Gastric Cancer Cell Growth by Blocking STAT3-Mediated VEGF Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-Hydroxyeupatolide's Effect on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Hydroxyeupatolide's performance in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway against two well-established inhibitors, Parthenolide (B1678480) and BAY 11-7082. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays.
Comparison of NF-κB Pathway Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound, Parthenolide, and BAY 11-7082 in inhibiting the NF-κB pathway.
| Feature | This compound | Parthenolide | BAY 11-7082 |
| Primary Mechanism of Action | Inhibits nuclear translocation of NF-κB p65 and its phosphorylated form. | Directly inhibits the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation.[1][2][3][4][5] | Irreversibly inhibits TNF-α-induced IκBα phosphorylation, likely by targeting the IKK complex. |
| Target Protein | NF-κB p65 | IκB kinase β (IKKβ) | IκB kinase (IKK) |
| Reported IC50 for NF-κB Inhibition | Not explicitly reported. Effective concentrations are in the µM range. | Varies by cell type and stimulus, generally in the range of 5-10 µM. | Approximately 10 µM for inhibiting TNF-α-induced IκBα phosphorylation in tumor cells. |
| Cell Types Used in Studies | RAW 264.7 macrophages | Various, including HEK293, HeLa, and Jurkat cells | Various, including HeLa, HEK293, and multiple cancer cell lines |
| Inducer of NF-κB Activation | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β) | TNF-α, IL-1β |
Quantitative Data Summary
The following tables present a summary of the quantitative data available for each compound's effect on the NF-κB pathway.
Table 1: this compound
| Assay | Cell Line | Stimulus | Concentration | Result |
| NF-κB Luciferase Reporter Assay | RAW 264.7 | LPS | 10, 25, 50 µM | Dose-dependent inhibition of NF-κB transactivity. |
| p65/p-p65 Nuclear Translocation | RAW 264.7 | LPS | 10, 25, 50 µM | Dose-dependent reduction of nuclear p65 and phospho-p65. |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | RAW 264.7 | LPS | 10, 25, 50 µM | Dose-dependent decrease in mRNA and protein levels. |
Table 2: Parthenolide
| Assay | Cell Line | Stimulus | IC50 / Concentration | Result |
| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α | ~5-10 µM | Significant inhibition of NF-κB-dependent reporter activity. |
| IKK Activity Assay | AS cells | TNF-α/IL-1β | 40 µM | Inhibition of IKK complex activity. |
| IκBα Degradation | AS cells | TNF-α/IL-1β | 40 µM | Prevention of IκBα degradation. |
| IL-8 Secretion | 16HBE, IB-3/S9 | TNF-α/IL-1β | Not specified | Significant inhibition of IL-8 production. |
Table 3: BAY 11-7082
| Assay | Cell Line | Stimulus | IC50 / Concentration | Result |
| IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | Inhibition of TNF-α-induced IκBα phosphorylation. |
| NF-κB Luciferase Reporter Assay | NCI-H1703 | Basal and TNF-α | < 8 µM | Dose-dependent inhibition of NF-κB luciferase activity. |
| NF-κB p65 DNA Binding | Adipose tissue | Not specified | 50-100 µM | Significant inhibition of p65 DNA-binding activity. |
| Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-8) | Skeletal muscle | Not specified | 50 µM | Significant decrease in cytokine release. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Materials:
-
HEK293 or RAW 264.7 cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Renilla luciferase plasmid (as a transfection control)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
TNF-α or LPS
-
Test compounds (this compound, Parthenolide, BAY 11-7082)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or RAW 264.7 cells in a 96-well plate at a density of 3 x 10^4 cells per well and incubate overnight.
-
Transfection:
-
For each well, prepare a mix of NF-κB firefly luciferase reporter plasmid (100 ng) and Renilla luciferase control plasmid (10 ng) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate for 20 minutes at room temperature, and then add the complex to the cells.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
In a luminometer, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly quencher) and measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Western Blot for Phosphorylated p65 and IκBα
This assay is used to determine the levels of key phosphorylated proteins in the NF-κB pathway.
Materials:
-
RAW 264.7 or other suitable cells
-
LPS or TNF-α
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-p65 (Ser536), anti-p65, anti-p-IκBα (Ser32), anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with test compounds for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) or TNF-α (20 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control like β-actin.
Visualizations
Signaling Pathway Diagrams
Caption: The canonical NF-κB signaling pathway.
Caption: Points of intervention for each inhibitor in the NF-κB pathway.
Caption: A generalized workflow for validating an NF-κB inhibitor.
References
- 1. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 5. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Hydroxyeupatolide and Other Sesquiterpene Lactones in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 2-Hydroxyeupatolide and other prominent sesquiterpene lactones, including parthenolide, cynaropicrin, helenalin (B1673037), and dehydrocostus lactone. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Overview of Anti-Inflammatory Activity
Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities, with anti-inflammatory effects being one of the most significant. These compounds are predominantly found in plants of the Asteraceae family. Their anti-inflammatory mechanism often involves the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
This compound , a sesquiterpene lactone found in the genus Eupatorium, has demonstrated potent anti-inflammatory activity. Studies have shown its ability to ameliorate inflammatory responses in both in vivo and in vitro models.[1][2] Its mechanism of action is largely attributed to the inhibition of the NF-κB signaling pathway.[1]
This guide will compare the anti-inflammatory profile of this compound with other well-researched sesquiterpene lactones to provide a comprehensive understanding of their relative potencies and mechanisms of action.
Comparative Analysis of Anti-Inflammatory Effects
While direct comparative studies under identical experimental conditions are limited, this section summarizes the reported anti-inflammatory effects of this compound and other selected sesquiterpene lactones from various studies.
Table 1: Comparison of In Vitro Anti-Inflammatory Activities
| Compound | Model System | Key Inflammatory Markers Inhibited | Reported Concentrations/Effects | Mechanism of Action |
| This compound | LPS-stimulated RAW 264.7 macrophages | NO, TNF-α, IL-1β, IL-6 | Concentration-dependent inhibition | Inhibition of NF-κB activation and nuclear translocation of p65[1] |
| Parthenolide | Various cancer and immune cell lines | NF-κB and STAT activity | Not specified | Direct inhibition of IκB kinase (IKK)[3] |
| Cynaropicrin | LPS-stimulated RAW 264.7 macrophages | TNF-α, NO | Dose-dependent inhibition | Inhibition of NF-κB pathway[4] |
| Helenalin | T-cells, B-cells, epithelial cells | NF-κB activation | Not specified | Directly targets and alkylates the p65 subunit of NF-κB[5] |
| Dehydrocostus Lactone | LPS/IFNγ-stimulated RAW264.7 macrophages | NO | IC50 of 2.283 μM for NO production | Inhibition of IKKα/β-NF-κB and activation of Keap1-Nrf2 signaling pathways |
Table 2: Comparison of In Vivo Anti-Inflammatory Activities
| Compound | Animal Model | Key Inflammatory Parameters Reduced | Reported Dosage |
| This compound | LPS-challenged ICR mice | Serum levels of TNF-α, IL-1β, IL-6; lung inflammation | 30 or 100 mg/kg (i.p.)[2] |
| Parthenolide | Not specified | Not specified | Not specified |
| Cynaropicrin | Not specified | Not specified | Not specified |
| Helenalin | Not specified | Not specified | Not specified |
| Dehydrocostus Lactone | Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice | Colitis symptoms, colonic barrier injury, expression of proinflammatory cytokines | 5–15 mg/kg (oral administration) |
Signaling Pathways in Inflammation: A Visual Guide
The anti-inflammatory effects of these sesquiterpene lactones are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in the immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Caption: Inhibition points of sesquiterpene lactones in the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The main MAPK subfamilies are ERK, JNK, and p38.
Caption: General inhibition points of sesquiterpene lactones in the MAPK signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the anti-inflammatory activity of sesquiterpene lactones.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are typically pre-treated with various concentrations of the sesquiterpene lactone for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[6]
-
Pre-treat the cells with the test compounds for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[6][7]
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[7]
-
Incubate at room temperature for 10 minutes.[7]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[7]
-
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (e.g., TNF-α)
ELISA is used to quantify the concentration of specific cytokines, such as TNF-α, in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[8]
-
Wash the plate.
-
Add a detection antibody (e.g., biotinylated anti-TNF-α) and incubate for 1 hour at room temperature.[8]
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP) and incubate for 45 minutes at room temperature.[8]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops (typically 15-30 minutes).[8]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from a standard curve.
-
Western Blot Analysis for Signaling Proteins (NF-κB and MAPK Pathways)
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins.
-
Procedure:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-p38, p38, β-actin) overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software.
-
Luciferase Reporter Gene Assay for NF-κB Activity
This assay measures the transcriptional activity of NF-κB.
-
Procedure:
-
Co-transfect cells (e.g., HEK293 or RAW 264.7) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.[10]
-
Lyse the cells using a passive lysis buffer.[6]
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Conclusion
This compound is a potent anti-inflammatory sesquiterpene lactone that primarily exerts its effects through the inhibition of the NF-κB signaling pathway. When compared to other well-known sesquiterpene lactones such as parthenolide, cynaropicrin, helenalin, and dehydrocostus lactone, it shares a common mechanistic theme of targeting key inflammatory signaling cascades. While direct quantitative comparisons of potency are challenging due to variations in experimental conditions across different studies, all these compounds demonstrate significant anti-inflammatory potential. The choice of a particular sesquiterpene lactone for further research and development would depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of inflammation and drug discovery.
References
- 1. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Analysis of 2-Hydroxyeupatolide and Dexamethasone: An Anti-inflammatory and Immunosuppressive Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the natural sesquiterpene lactone, 2-Hydroxyeupatolide, and the synthetic glucocorticoid, dexamethasone (B1670325). The following sections detail their mechanisms of action, present key experimental data from in vitro and in vivo studies, and provide detailed experimental protocols for the cited assays. This objective comparison aims to equip researchers with the necessary information to evaluate their potential therapeutic applications.
Introduction
Dexamethasone is a potent and widely used corticosteroid with well-established anti-inflammatory and immunosuppressive properties.[1][2][3] It is a synthetic glucocorticoid that has been a cornerstone in the treatment of a multitude of inflammatory and autoimmune conditions since its development in 1957.[4] this compound is a naturally occurring sesquiterpene lactone found in the genus Eupatorium, which has a history of use in traditional Chinese medicine for treating various ailments.[5][6] Emerging research has highlighted its significant anti-inflammatory activities, positioning it as a potential alternative or adjunct therapeutic agent.[5][6] This guide will delve into a side-by-side comparison of these two compounds.
Mechanism of Action
The primary mechanism of action for both compounds converges on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. However, their upstream modes of action differ significantly.
Dexamethasone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1][7][8] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression in two principal ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, such as annexin-1 (lipocortin-1), leading to their increased expression.[7] Annexin-1 is known to inhibit phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[7]
-
Transrepression: The GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB.[8] This interaction prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes.
This compound , on the other hand, appears to more directly target the NF-κB signaling cascade.[5][6] Studies have shown that it inhibits the nuclear translocation of the p65 subunit of NF-κB and its phosphorylated form.[5][6] By preventing the activation and nuclear entry of NF-κB, this compound effectively suppresses the expression of downstream inflammatory mediators.
Signaling Pathway Diagrams
References
- 1. droracle.ai [droracle.ai]
- 2. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dexamethasone (Decadron): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06006H [pubs.rsc.org]
- 7. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. ClinPGx [clinpgx.org]
Cross-Validation of In Vitro and In Vivo Anti-Inflammatory Effects: A Comparative Guide to 2-Hydroxyeupatolide, Parthenolide, and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of three natural compounds: 2-Hydroxyeupatolide, Parthenolide (B1678480), and Curcumin. All three compounds have demonstrated the ability to modulate the inflammatory response, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This document summarizes their in vitro and in vivo efficacy, presents detailed experimental protocols for key assays, and visualizes the underlying molecular pathway and experimental workflows.
Data Presentation: A Comparative Summary
The following tables provide a structured overview of the quantitative data gathered from various in vitro and in vivo studies, facilitating a direct comparison of the anti-inflammatory potency of this compound, Parthenolide, and Curcumin.
Table 1: In Vitro Efficacy Against Pro-Inflammatory Markers
| Compound | Cell Line | Stimulant | Marker Inhibited | IC50 Value | Citation(s) |
| This compound | RAW 264.7 | LPS | Nitric Oxide (NO) | Not explicitly stated, but showed concentration-dependent inhibition. | [1] |
| TNF-α | " | [1] | |||
| IL-1β | " | [1] | |||
| IL-6 | " | [1] | |||
| Parthenolide | J774A.1 | LPS + ATP | IL-1β | 0.3 µM | [2] |
| Primary Glial Cells | LPS + ATP | IL-1β | 1.0 µM | ||
| Curcumin | RAW 264.7 | LPS | Nitric Oxide (NO) | 5.44 ± 1.16 µg/ml | |
| 3T3-L1 Adipocytes | LPS | IL-6 | ~5 µM |
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Compound | Animal Model | Inflammatory Challenge | Dosage | Route of Administration | Key Findings | Citation(s) |
| This compound | ICR Mice | LPS (10 mg/kg) | 30 or 100 mg/kg | Intraperitoneal (i.p.) | Ameliorated lung tissue damage; Inhibited serum TNF-α, IL-1β, and IL-6. | |
| Parthenolide | Rats | Endotoxin | 0.25, 0.5, or 1 mg/kg | Intraperitoneal (i.p.) | Improved hemodynamic profile; Reduced plasma nitrate/nitrite and lung neutrophil infiltration. | |
| Mice | LPS (1 mg/kg) | 5 mg/kg | Intraperitoneal (i.p.) | Suppressed serum IL-6 levels. | ||
| Curcumin | General recommendation for inflammation | Not specified | 500 - 2,000 mg/day (extracts) | Oral | Reduction in inflammatory markers like C-reactive protein, IL-6, and TNF-α. | |
| Patients with Ulcerative Colitis | Chronic Inflammation | 100 - 10,000 mg/day (extract) | Oral | Increased remission rates when combined with mesalamine. |
Experimental Protocols: Detailed Methodologies
To ensure the reproducibility and cross-validation of the cited findings, detailed protocols for the key in vitro and in vivo experiments are provided below.
In Vitro Anti-Inflammatory Assay: Inhibition of Pro-Inflammatory Mediators in Macrophages
This protocol describes the methodology for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
The following day, remove the culture medium.
-
Add fresh medium containing various concentrations of the test compounds (this compound, Parthenolide, or Curcumin).
-
One hour after compound treatment, stimulate the cells with LPS (typically 10-100 ng/mL) to induce an inflammatory response.
3. Measurement of Nitric Oxide (NO) Production:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable product of NO, using the Griess reagent assay according to the manufacturer's instructions.
4. Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours) after LPS stimulation.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
In Vivo Anti-Inflammatory Assay: LPS-Induced Acute Lung Injury in Mice
This protocol outlines a common in vivo model to evaluate the efficacy of anti-inflammatory compounds in a mouse model of acute lung injury induced by LPS.
1. Animal Model:
-
Use adult male C57BL/6 or ICR mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
2. Compound Administration:
-
Administer the test compounds (e.g., this compound at 30 or 100 mg/kg) via intraperitoneal (i.p.) injection one hour prior to the LPS challenge.
-
The vehicle control group should receive an equivalent volume of the solvent used to dissolve the compounds.
3. Induction of Acute Lung Injury:
-
Anesthetize the mice with an appropriate anesthetic.
-
Intratracheally or intranasally instill a single dose of LPS (e.g., 0.5 - 5 mg/kg) to induce lung inflammation.
4. Sample Collection and Analysis:
-
At a predetermined time point after LPS administration (e.g., 6-72 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL) Fluid: Collect BAL fluid by flushing the lungs with sterile phosphate-buffered saline (PBS). Analyze the BAL fluid for total and differential cell counts (e.g., neutrophils) and cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.
-
Lung Tissue: Harvest the lung tissue for histopathological examination (e.g., H&E staining to assess inflammation and tissue damage) and for measuring myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Blood Serum: Collect blood samples to measure systemic levels of pro-inflammatory cytokines.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.
Caption: NF-κB Signaling Pathway Inhibition by Natural Compounds.
References
Structure-Activity Relationship of 2-Hydroxyeupatolide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydroxyeupatolide and its analogs, focusing on their structure-activity relationships (SAR) in the context of their anti-inflammatory properties. Due to a lack of publicly available studies detailing the synthesis and comparative biological evaluation of a series of this compound analogs, this guide will focus on the known activities of the parent compound and infer potential SAR based on general knowledge of sesquiterpene lactones.
Overview of this compound Activity
This compound is a sesquiterpene lactone that has demonstrated significant anti-inflammatory activity. Research indicates that its mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a crucial regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Comparative Biological Data
A direct comparative study detailing the synthesis and evaluation of a series of this compound analogs with corresponding IC50 values for cytotoxic or anti-inflammatory activities could not be identified in publicly available literature. Therefore, a quantitative comparison table of analogs cannot be provided at this time.
The available research focuses on the parent compound, this compound, and its ability to suppress inflammatory responses. For instance, it has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.[2]
Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs
Based on the general SAR of sesquiterpene lactones, the following structural features of this compound are likely crucial for its biological activity. Modifications to these sites would be expected to alter its potency.
-
α-Methylene-γ-lactone Moiety: This is a common feature in many biologically active sesquiterpene lactones and is often considered a key Michael acceptor that can react with nucleophilic residues (like cysteine) in proteins, such as those in the NF-κB pathway.
-
Hydroxyl Group at C2: The presence and stereochemistry of the hydroxyl group at the C2 position can influence the molecule's polarity, solubility, and ability to form hydrogen bonds with its biological target. Esterification or oxidation of this group would likely modulate its activity.
-
The Cyclopentenone Ring: Modifications to this ring system could affect the overall conformation of the molecule and its interaction with target proteins.
-
Other Substituents: The presence of other functional groups on the core structure could influence the electronic properties and steric hindrance of the molecule, thereby affecting its biological activity.
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound analogs)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. A set of wells with untreated and unstimulated cells serves as a negative control, and wells with LPS stimulation alone serve as a positive control.
-
Incubation: Incubate the plates for 24 hours in the CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the NF-κB signaling pathway, which is inhibited by this compound, and a typical experimental workflow for evaluating the anti-inflammatory activity of its analogs.
Caption: NF-κB signaling pathway inhibited by this compound.
Caption: Workflow for evaluating anti-inflammatory activity.
References
- 1. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic 2-Hydroxyeupatolide Efficacy
An Examination of Anti-Inflammatory and Cytotoxic Properties
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic effects of natural 2-Hydroxyeupatolide and representative synthetic sesquiterpene lactones.
Table 1: Anti-Inflammatory Activity of Natural this compound
| Cell Line | Treatment | Concentration | Effect |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10, 25, 50 µM | Inhibition of Nitric Oxide (NO) production in a concentration-dependent manner.[1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10, 25, 50 µM | Suppression of TNF-α, IL-1β, and IL-6 mRNA and protein levels in a concentration-dependent manner.[1] |
| RAW 264.7 Macrophages | TNF-α | 10, 25, 50 µM | Inhibition of NF-κB activation in a concentration-dependent manner. |
Table 2: Cytotoxic Activity of Natural and Synthetic Sesquiterpene Lactones
| Compound | Cell Line(s) | GI50/IC50/CD50 | Source |
| Natural this compound | Data Not Available | - | - |
| Natural Dimeric Sesquiterpene Lactone (Lappadilactone) | HepG2, HeLa, OVCAR-3 | 1.6 - 3.5 µg/mL | Natural[2] |
| Synthetic Helenalin Derivatives (Silylated) | A549, HBL 100, HeLa, SW1573, T47-D, WiDr | 0.15 - 0.59 µM | Synthetic[3] |
| Synthetic Cumanin Derivative (Ditriazolyl) | Breast, Cervix, Lung, Colon tumor cell lines | More active and selective than natural cumanin | Synthetic[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Anti-Inflammatory Activity Assay (In Vitro)
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 50 µL of culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
NF-κB Activation Assay (Luciferase Reporter Assay): RAW 264.7 cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). Following treatment with this compound and stimulation with TNF-α, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
Cytotoxicity Assay (In Vitro)
Cell Culture: Cancer cell lines (e.g., HepG2, HeLa, OVCAR-3) are maintained in appropriate culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). Following a further incubation period, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is then calculated.
Sulforhodamine B (SRB) Assay: The SRB assay is a cell density-based assay. After treatment with the test compound, cells are fixed with trichloroacetic acid (TCA). The fixed cells are then stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine the cell density. The 50% growth inhibition (GI50) is then calculated.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflows for in vitro anti-inflammatory and cytotoxicity assays.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
References
A Comparative Meta-Analysis of Anti-Inflammatory Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of various sesquiterpenoids, drawing upon data from a meta-analysis of recent studies. The information is intended to support research and development efforts in the discovery of novel anti-inflammatory agents. Sesquiterpenoids, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and have demonstrated a broad range of biological activities, including potent anti-inflammatory effects. Their complex structures and diverse mechanisms of action make them a promising source for new therapeutic leads.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro efficacy of several prominent sesquiterpenoids against key inflammatory mediators. The data, presented as IC50 values (the concentration required to inhibit 50% of the target activity), has been compiled from multiple studies to facilitate a direct comparison of their potency. The primary experimental model for much of this data is lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard in vitro model for assessing inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Sesquiterpenoid | IC50 (µM) | Reference |
| Zerumbone | 4.37 | [1] |
| Vernolide-A derivative (Compound 4) | 2.0 | [2] |
| Vernolide-A derivative (Compound 6) | 1.5 | [2] |
| Vernolide-A derivative (Compound 7) | 1.2 | [2] |
| Vernolide-A derivative (Compound 8) | 2.7 | [2] |
| Vernolide-A derivative (Compound 9) | 2.4 | [2] |
| Eupatolide | 4.38 | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Transcription Factors
| Sesquiterpenoid | Target | IC50 (µM) | Cell Line | Reference |
| Costunolide | TNF-α | 2.05 | Activated Macrophages | [4] |
| Helenalin | NF-κB | 5 | Jurkat T-cells | [5] |
| Vernolide-A derivative (Compound 1) | NF-κB | 3.1 | HEK 293 | [2] |
| Vernolide-A derivative (Compound 2) | NF-κB | 1.9 | HEK 293 | [2] |
| Vernolide-A derivative (Compound 4) | NF-κB | 0.6 | HEK 293 | [2] |
| Vernolide-A derivative (Compound 5) | NF-κB | 5.2 | HEK 293 | [2] |
| Vernolide-A derivative (Compound 9) | NF-κB | 1.6 | HEK 293 | [2] |
Key Anti-Inflammatory Signaling Pathways
Sesquiterpenoids exert their anti-inflammatory effects by modulating several key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. Many sesquiterpenoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 3. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of 2-Hydroxyeupatolide for NF-κB Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-Hydroxyeupatolide, a natural sesquiterpene lactone, and its specificity as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In the quest for targeted therapeutics, understanding the precise mechanism and specificity of a compound is paramount. This document objectively compares this compound with other well-characterized natural NF-κB inhibitors—Parthenolide, Curcumin (B1669340), and Resveratrol—supported by experimental data to aid in the evaluation of its potential as a specific research tool or therapeutic agent.
Executive Summary
The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its dysregulation is a hallmark of numerous chronic diseases, including cancer and autoimmune disorders. Consequently, the development of specific NF-κB inhibitors is a significant focus of pharmaceutical research. This compound has emerged as a promising candidate, demonstrating potent anti-inflammatory effects by inhibiting the NF-κB pathway. This guide delves into the experimental evidence to validate its specificity, offering a comparative look at its performance against other natural compounds that also target this critical pathway.
Comparative Analysis of NF-κB Inhibitors
This compound, like its structural relative Parthenolide, is a sesquiterpene lactone that has been shown to inhibit NF-κB activation. The primary mechanism of action for this compound is the prevention of the nuclear translocation of the p65 subunit of NF-κB.[1] In contrast, other natural compounds such as Curcumin and Resveratrol inhibit NF-κB through different, and often broader, mechanisms.
| Compound | Class | Primary Mechanism of NF-κB Inhibition | Reported IC50 (NF-κB Inhibition) | Known Off-Target Effects |
| This compound | Sesquiterpene Lactone | Inhibition of p65 nuclear translocation.[1] | Not consistently reported in comparative studies. | Limited data available on off-target effects. Sesquiterpene lactones as a class can modulate other pathways like STAT1 and AP-1.[2] |
| Parthenolide | Sesquiterpene Lactone | Inhibition of IκB kinase (IKK) and direct alkylation of p65.[3] | 5-20 µM (cell type dependent).[4] | Inhibits STAT3, MAPKs, and induces ROS. Directly inhibits the NLRP3 inflammasome. |
| Curcumin | Polyphenol | Inhibition of IKK activation, leading to reduced IκBα phosphorylation and degradation. | 10-20 µM (cell type dependent). | Multi-target agent affecting PI3K/Akt, JAK/STAT, MAPK, and Wnt/β-catenin pathways. |
| Resveratrol | Polyphenol | Inhibition of IKK activity and suppression of p65 transcriptional activity. | Varies widely depending on cell type and stimulus. | Modulates SIRT1, AMPK, Akt/mTOR, and MAPK signaling pathways. |
Note: IC50 values can vary significantly based on the cell type, stimulus, and assay used. The values presented are for general comparison.
Specificity Profile
A key determinant of a compound's utility is its specificity. While all the listed compounds inhibit NF-κB, their interactions with other signaling pathways differ significantly, which can lead to off-target effects.
-
This compound: As a sesquiterpene lactone, there is a potential for interaction with other signaling pathways, a characteristic of this class of compounds. However, specific studies detailing a broad selectivity profile of this compound are limited. Further research is required to definitively establish its specificity.
-
Parthenolide: This compound has been more extensively studied and is known to have multiple cellular targets beyond NF-κB, including the STAT3 and MAPK pathways. This broader activity profile may contribute to its potent anti-cancer effects but also increases the likelihood of off-target effects.
-
Curcumin: Known for its pleiotropic effects, curcumin interacts with a wide array of signaling molecules, making it a less specific NF-κB inhibitor compared to more targeted molecules.
-
Resveratrol: This polyphenol is also known to modulate several signaling pathways, including those involved in metabolism and cell survival, indicating a broad spectrum of activity.
Experimental Protocols
To rigorously assess the specificity of an NF-κB inhibitor, a combination of assays targeting different points in the signaling cascade is essential.
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to an inhibitor.
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Induce NF-κB activation with a suitable stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
Western Blot for Phosphorylated IκBα and p65
Objective: To determine the effect of the inhibitor on the phosphorylation and degradation of key upstream signaling proteins in the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and pre-treat with the inhibitor.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS) for a short duration (15-30 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the subcellular localization of the p65 subunit of NF-κB.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the inhibitor and stimulus as described for the Western blot.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Visualizing the Pathways and Workflow
To better understand the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflow for validating NF-κB inhibitor specificity.
Conclusion
This compound demonstrates clear inhibitory effects on the NF-κB signaling pathway, primarily by blocking the nuclear translocation of the p65 subunit. This mechanism is shared by other sesquiterpene lactones like Parthenolide. However, a comprehensive evaluation of its specificity requires further investigation into its effects on other signaling pathways. When compared to broad-spectrum natural inhibitors like Curcumin and Resveratrol, this compound appears to have a more targeted, though not yet fully elucidated, mechanism of action. For researchers seeking a more specific inhibitor of NF-κB, this compound presents a compelling option, though its complete selectivity profile warrants additional characterization. This guide provides the foundational information and experimental framework necessary for such a validation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation [mdpi.com]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-Hydroxyeupatolide: A Guide for Laboratory Professionals
I. Hazard Assessment and Classification
2-Hydroxyeupatolide (Chemical Formula: C15H20O4) is a member of the sesquiterpene lactone class of natural products.[1] Compounds in this class are known for their diverse biological activities, and some may exhibit toxicity or allergenic properties.[2] In the absence of specific toxicity data for this compound, it is prudent to handle it with a high degree of caution, assuming it may be harmful if swallowed, cause skin irritation, or have other adverse health effects. Therefore, it should be managed as a hazardous chemical waste.
II. Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a critical step to minimize exposure and ensure personal safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
III. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release. It should not be disposed of down the drain or in regular solid waste.[3][4] The recommended procedure involves collection and transfer to a licensed hazardous waste disposal facility.
-
Waste Segregation:
-
Solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats, pipette tips, and gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., solutions in organic solvents) must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Containers must be kept securely closed except when adding waste.
-
The exterior of the waste container should be kept clean and free of contamination.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal contractor with all necessary documentation, including the chemical name and any known hazards.
-
IV. Spill Management
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: If safe to do so, increase ventilation in the area, for instance, by working within a fume hood.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to absorb the liquid.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's protocols.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Hydroxyeupatolide
This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxyeupatolide in a laboratory setting. These recommendations are based on best practices for managing similar chemical compounds and hazardous materials, designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of similar compounds and general laboratory safety protocols for handling potentially hazardous chemicals.
Immediate Safety Protocols
Similar chemical compounds can cause skin and eye irritation, allergic skin reactions, and may be harmful if ingested or inhaled. Therefore, strict adherence to safety protocols is mandatory.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk Operations (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure) | Safety glasses with side shields | Single pair of nitrile or neoprene gloves | Laboratory coat | Not generally required |
| Medium-Risk Operations (e.g., preparing solutions, performing reactions) | Chemical safety goggles | Double pair of chemotherapy-grade gloves | Chemical-resistant laboratory coat or gown | Recommended if not performed in a chemical fume hood |
| High-Risk Operations (e.g., handling powders outside of a contained system, risk of aerosolization or splashes) | Face shield and chemical safety goggles | Double pair of chemotherapy-grade gloves | Disposable, low-permeability gown or coveralls | NIOSH-approved N95 or higher respirator |
| Spill Cleanup | Face shield and chemical safety goggles | Two pairs of chemotherapy-grade gloves | Non-permeable, disposable protective garment (coveralls or gown and shoe covers)[1] | Full-face piece chemical cartridge-type respirator for large spills[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
